SuO-Glu-Val-Cit-PAB-MMAE
Description
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Structure
2D Structure
Properties
Molecular Formula |
C67H103N11O17 |
|---|---|
Molecular Weight |
1334.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C67H103N11O17/c1-15-41(8)58(49(92-13)36-53(82)77-35-21-25-48(77)60(93-14)42(9)61(85)70-43(10)59(84)45-22-17-16-18-23-45)75(11)65(89)56(39(4)5)74-64(88)57(40(6)7)76(12)67(91)94-37-44-28-30-46(31-29-44)71-62(86)47(24-20-34-69-66(68)90)72-63(87)55(38(2)3)73-50(79)26-19-27-54(83)95-78-51(80)32-33-52(78)81/h16-18,22-23,28-31,38-43,47-49,55-60,84H,15,19-21,24-27,32-37H2,1-14H3,(H,70,85)(H,71,86)(H,72,87)(H,73,79)(H,74,88)(H3,68,69,90)/t41-,42+,43+,47-,48-,49+,55-,56-,57-,58-,59+,60+/m0/s1 |
InChI Key |
QULAXLHJSKOZMO-FBMBWUFNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)ON4C(=O)CCC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SuO-Glu-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, SuO-Glu-Val-Cit-PAB-MMAE. This system is integral to the design of next-generation ADCs, offering enhanced stability and potent anti-tumor activity.
Introduction to the this compound System
The this compound is a sophisticated chemical entity composed of a cleavable linker (SuO-Glu-Val-Cit-PAB) and a potent cytotoxic agent, monomethyl auristatin E (MMAE).[1][2][3][4][5] This system is designed for conjugation to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. The synergy between the highly specific antibody and the potent payload, connected by a linker with tailored properties, allows for the targeted delivery of the cytotoxic agent to cancer cells, thereby minimizing systemic toxicity.[]
The linker itself can be deconstructed into several key components:
-
SuO (N-Hydroxysuccinimide ester): An amine-reactive group that facilitates the conjugation of the linker to the antibody.
-
Glu (Glutamic acid): A crucial amino acid that enhances the stability of the linker, particularly in preclinical mouse models.[7][8][9][10]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by cathepsin B, an enzyme that is abundant in the lysosomal compartment of tumor cells.[11]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, releases the active MMAE payload.
-
MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[11][12]
Core Mechanism of Action
The mechanism of action of an ADC utilizing the this compound system is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
Step 1: Circulation and Tumor Targeting Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component of the ADC selectively binds to its target antigen, which is ideally overexpressed on the surface of tumor cells.
Step 2: Internalization Upon binding to the target antigen, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.
Step 3: Lysosomal Trafficking and Linker Cleavage Within the acidic environment of the lysosome, the Val-Cit linker is exposed to high concentrations of proteases, most notably cathepsin B. Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer.
Step 4: Payload Release The cleavage of the Val-Cit dipeptide initiates the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm of the cancer cell.
Step 5: Cytotoxicity of MMAE Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization.[11][12] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[12]
Step 6: Bystander Effect MMAE is a membrane-permeable drug. Following its release from the target cell, it can diffuse into the surrounding tumor microenvironment and kill adjacent tumor cells, including those that may not express the target antigen. This phenomenon, known as the bystander effect, can enhance the overall anti-tumor efficacy of the ADC.
The Critical Role of the Glutamic Acid Residue
The inclusion of a glutamic acid residue in the linker design (EVCit) is a key innovation that addresses a significant challenge in preclinical ADC development. While the Val-Cit linker is relatively stable in human plasma, it is susceptible to premature cleavage by carboxylesterases present in mouse plasma.[7][9] This instability in mouse models can lead to the premature release of the cytotoxic payload, resulting in off-target toxicity and an underestimation of the ADC's therapeutic potential.
The addition of the negatively charged glutamic acid residue at the P3 position of the peptide linker significantly enhances its stability in mouse plasma, increasing the half-life of the ADC from days to over a week.[9][13] This improved stability allows for more accurate preclinical evaluation of ADC efficacy and safety.[7][9][10]
Quantitative Data
The following tables summarize key quantitative data related to the stability and efficacy of ADCs featuring the Glu-Val-Cit linker compared to the traditional Val-Cit linker.
Table 1: In Vitro Stability of Linkers in Mouse Plasma
| Linker | Half-life in Mouse Plasma (days) | Reference |
| Val-Cit (VCit) | ~2 | [9] |
| Glu-Val-Cit (EVCit) | ~12 | [9] |
Table 2: In Vivo Efficacy of ADCs in Xenograft Mouse Models
| ADC Linker | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| Val-Cit (VCit) ADC | 3 | Moderate | [7] |
| Glu-Val-Cit (EVCit) ADC | 3 | Significant | [7] |
| Glu-Val-Cit (EVCit) ADC | 1 | Moderate | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC linker in mouse plasma.
Materials:
-
ADC with either VCit or EVCit linker
-
Freshly collected mouse plasma
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) reagents specific for the ADC
Protocol:
-
Dilute the ADC to a final concentration of 1 µg/mL in undiluted mouse plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), collect aliquots of the plasma samples and store them at -80°C until analysis.
-
Quantify the concentration of intact ADC in each sample using a sandwich ELISA.
-
Plot the concentration of intact ADC versus time and calculate the half-life of the ADC in mouse plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of the ADC on target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
ADC
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the ADC dilutions to the appropriate wells. Include untreated control wells.
-
Incubate the plates at 37°C for 72-96 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line for xenograft implantation
-
ADC with either VCit or EVCit linker
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant the human tumor cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, VCit ADC, EVCit ADC at different doses).
-
Administer a single intravenous injection of the ADC or vehicle control.
-
Measure the tumor volume and body weight of the mice every 2-3 days using calipers.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint or for a specified duration.
-
Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
References
- 1. biorbyt.com [biorbyt.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 7. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 8. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 12. costunolide.com [costunolide.com]
- 13. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ADC Drug-Linker: SuO-Glu-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structure, mechanism, and application of the antibody-drug conjugate (ADC) drug-linker, SuO-Glu-Val-Cit-PAB-MMAE. It is intended for scientific professionals engaged in the research and development of targeted cancer therapeutics. The document outlines the molecular architecture, summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes the underlying biological and chemical processes.
Molecular Structure and Core Components
This compound is a sophisticated chemical entity designed for the targeted delivery of a potent cytotoxic agent to cancer cells.[1][2][3] It is a "drug-linker" conjugate, meaning it comprises a highly active drug molecule connected to a linker system that is ready for conjugation to a monoclonal antibody (mAb). The resulting ADC combines the tumor-targeting specificity of the mAb with the cell-killing power of the payload.[1]
The structure can be systematically broken down into several key functional components:
-
SuO-Glu (N-hydroxysuccinimide-Glutarate) : This is the antibody conjugation moiety and a portion of the spacer. The N-hydroxysuccinimide (NHS or SuO) ester is a highly reactive group that readily forms stable amide bonds with primary amino groups, such as the ε-amino group of lysine residues on the surface of a monoclonal antibody. The glutarate (Glu) component acts as a spacer, connecting the reactive ester to the rest of the linker.
-
Val-Cit (Valine-Citrulline) : This dipeptide sequence is the core of the cleavable linker mechanism.[] It is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[][6] This enzymatic cleavage is the critical step for payload release within the target cell. The Val-Cit linker is known to be highly stable in human plasma but susceptible to cleavage within the acidic, enzyme-rich environment of the lysosome.[7][8]
-
PAB (p-aminobenzyl carbamate) : This unit serves as a self-immolative spacer.[8] Once Cathepsin B cleaves the linker at the citrulline residue, the PAB group becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This fragmentation ensures the rapid and complete release of the unmodified cytotoxic drug.[6]
-
MMAE (Monomethyl Auristatin E) : This is the cytotoxic payload. MMAE is a synthetic and extremely potent antimitotic agent that works by inhibiting tubulin polymerization.[9] This disruption of the microtubule network within the cell leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[10] Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug but is highly effective when delivered specifically to cancer cells via an ADC.[]
The logical assembly of these components creates a system that is stable in systemic circulation, can be attached to a targeting antibody, and is primed to release its potent payload upon internalization into a target cancer cell.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Bot Detection [iris-biotech.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to SuO-Glu-Val-Cit-PAB-MMAE in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the SuO-Glu-Val-Cit-PAB-MMAE linker-payload system, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details the core components, mechanism of action, relevant quantitative data, experimental protocols, and key molecular pathways associated with this advanced ADC technology.
Core Components and Mechanism of Action
The this compound system is a sophisticated drug delivery platform designed to selectively deliver the potent cytotoxic agent Monomethyl Auristatin E (MMAE) to cancer cells. It consists of several key components, each with a specific function:
-
SuO (N-hydroxysuccinimide ester): This reactive group enables the covalent conjugation of the linker-payload to primary amines (e.g., lysine residues) on the monoclonal antibody (mAb).
-
Glu-Val-Cit (Glutamic acid-Valine-Citrulline): This tripeptide sequence serves as the enzymatically cleavable linker. The addition of a glutamic acid (Glu) residue to the traditional Val-Cit linker has been shown to significantly enhance plasma stability, particularly in murine models, without compromising its susceptibility to cleavage by lysosomal proteases like cathepsin B.[1][2][3] This improved stability minimizes premature drug release in systemic circulation, potentially leading to a wider therapeutic window.[1][2]
-
PAB (p-aminobenzyloxycarbonyl): This self-immolative spacer connects the cleavable linker to the cytotoxic payload. Upon cleavage of the Val-Cit bond by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the traceless release of the unmodified MMAE payload inside the target cell.
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[4] It functions as a mitotic inhibitor by binding to tubulin and disrupting microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[4] Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug but is highly effective as an ADC payload.
The overall mechanism of action for an ADC utilizing the this compound system is a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable Glu-Val-Cit linker preventing premature release of MMAE. The mAb component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B and other lysosomal proteases recognize and cleave the Val-Cit dipeptide bond of the linker.
-
Self-Immolation and Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, leading to the release of free, unmodified MMAE into the cytoplasm of the cancer cell.
-
Cytotoxic Effect: The released MMAE binds to tubulin, disrupting microtubule dynamics, inducing cell cycle arrest, and ultimately leading to apoptotic cell death.
Data Presentation
The following tables summarize key quantitative data for ADCs utilizing the Glu-Val-Cit linker system.
Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs with Different Linkers
| Cell Line | Target | ADC Linker | Payload | EC50 (nM) |
| KPL-4 | HER2 | Glu-Val-Cit | MMAF | 0.10 - 0.12 |
| JIMT-1 | HER2 | Glu-Val-Cit | MMAF | 0.078 - 0.10 |
| BT-474 | HER2 | Glu-Val-Cit | MMAF | 0.058 - 0.063 |
| SK-BR-3 | HER2 | Glu-Val-Cit | MMAF | 0.27 - 0.34 |
| KPL-4 | HER2 | Val-Cit | MMAF | 0.10 - 0.12 |
| JIMT-1 | HER2 | Val-Cit | MMAF | 0.078 - 0.10 |
| BT-474 | HER2 | Val-Cit | MMAF | 0.058 - 0.063 |
| SK-BR-3 | HER2 | Val-Cit | MMAF | 0.27 - 0.34 |
Data extracted from Anami et al., 2018. Note that the payload in this study was Monomethyl Auristatin F (MMAF), a closely related auristatin derivative.[2]
Table 2: In Vivo Efficacy of Anti-HER2 ADCs in a JIMT-1 Xenograft Model
| Treatment Group (3 mg/kg) | Day 0 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | ~150 | ~1200 | 0 |
| Val-Cit-MMAF ADC | ~150 | ~800 | ~33 |
| Glu-Val-Cit-MMAF ADC | ~150 | <100 (Complete Remission) | >100 |
Representative data interpreted from tumor growth curves in Anami et al., 2018.[1][2]
Table 3: Pharmacokinetic Parameters of vc-MMAE ADCs in Humans (Pooled Data from 8 Phase 1 Studies)
| Analyte | Cmax (mean, ng/mL) | Tmax (median, days) |
| Antibody-conjugated MMAE (acMMAE) | >100-fold higher than unconjugated MMAE | ~0 (End of Infusion) |
| Unconjugated MMAE | 3.15 - 7.01 | 2 - 3 |
This data provides a general pharmacokinetic profile for vc-MMAE ADCs, highlighting the low systemic exposure to the free payload.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of ADCs utilizing the this compound linker-payload.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for the exact this compound is proprietary to commercial suppliers. However, a general synthesis can be performed using a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The following is a representative, high-level protocol:
-
Solid-Phase Synthesis of Glu(O-tBu)-Val-Cit-PNA:
-
Start with a p-nitrophenyl carbonate resin.
-
Sequentially couple Fmoc-Cit-OH, Fmoc-Val-OH, and Fmoc-Glu(O-tBu)-OH using standard SPPS protocols with a suitable coupling agent like HBTU.
-
After the final coupling, cleave the peptide from the resin while retaining the side-chain protecting group on glutamic acid.
-
-
Coupling of PAB-MMAE:
-
Synthesize or procure PAB-MMAE.
-
Activate the carboxylic acid of the synthesized tripeptide and couple it to the amine of the PAB group on PAB-MMAE in a suitable organic solvent.
-
-
Glutarate Spacer and NHS Ester Formation:
-
React the N-terminus of the Glu residue with glutaric anhydride to introduce a carboxylic acid spacer.
-
Activate the newly introduced carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as DCC or EDC to form the final this compound.
-
-
Purification:
-
Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the product by mass spectrometry and NMR to confirm its identity and purity.
-
Conjugation of this compound to a Monoclonal Antibody
-
Antibody Preparation:
-
Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure the antibody concentration is accurately determined.
-
-
Conjugation Reaction:
-
Dissolve the this compound linker-payload in a small amount of a compatible organic solvent (e.g., DMSO).
-
Add the dissolved linker-payload to the antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours) with gentle mixing.
-
-
Purification of the ADC:
-
Remove the unreacted linker-payload and organic solvent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Exchange the buffer to a formulation buffer suitable for storage.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a UV-Vis spectrophotometer.
-
Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation by size-exclusion chromatography (SEC).
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody in cell culture medium.
-
Remove the old medium from the cell plates and add the ADC dilutions.
-
Incubate the plates for a defined period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
-
In Vivo Xenograft Tumor Model
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Implant tumor cells (e.g., subcutaneously) that express the target antigen.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC at different doses).
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design (e.g., single dose or multiple doses).
-
-
Efficacy Evaluation:
-
Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).
-
Monitor the overall health and survival of the animals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves.
-
Mandatory Visualizations
Signaling Pathway of MMAE
Caption: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Experimental Workflow for ADC Evaluation
Caption: A typical workflow for the preclinical evaluation of an antibody-drug conjugate.
Logical Relationship of Linker Cleavage
Caption: Intracellular cleavage and self-immolation of the Glu-Val-Cit-PAB linker.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platform model describing pharmacokinetic properties of vc-MMAE antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cleavable Linker Chemistry of SuO-Glu-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the SuO-Glu-Val-Cit-PAB-MMAE drug-linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). We will explore the chemical intricacies of each component, the mechanism of payload release, and the strategic inclusion of a glutamic acid residue to enhance plasma stability. This document also provides relevant experimental protocols and quantitative data to support the design and evaluation of ADCs utilizing this advanced linker technology.
Core Components and Their Strategic Roles
The this compound is a sophisticated construct, with each of its components playing a crucial role in the overall efficacy and safety of an ADC.
-
SuO (N-Hydroxysuccinimide Ester): This reactive group is paramount for the conjugation of the linker to the antibody. It readily reacts with primary amines, such as the lysine residues on the antibody surface, to form a stable amide bond.
-
Glu (Glutamic Acid): The inclusion of a glutamic acid residue at the P3 position of the peptide sequence is a key innovation. This addition significantly enhances the stability of the linker in plasma, particularly in rodent models where traditional Val-Cit linkers can be prematurely cleaved by carboxylesterase 1c (Ces1c). This improved stability in preclinical models is crucial for accurate evaluation of ADC efficacy and toxicity.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is the lynchpin of the cleavable mechanism. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is highly active within the tumor microenvironment but has low activity in systemic circulation. This ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing off-target toxicity.
-
PAB (p-Aminobenzyl Alcohol): The PAB moiety acts as a self-immolative spacer. Upon cleavage of the Val-Cit dipeptide by cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" is critical for the traceless release of the unmodified cytotoxic drug, MMAE.
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. Its high cytotoxicity necessitates a targeted delivery approach, which is achieved through its conjugation to a tumor-targeting antibody via the cleavable linker.
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The journey of an ADC equipped with the this compound linker is a multi-step process designed for maximal therapeutic impact and minimal collateral damage.
Caption: Intracellular pathway of an ADC with a cleavable linker.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of ADCs utilizing the Glu-Val-Cit linker compared to the traditional Val-Cit linker.
Table 1: Plasma Stability of ADCs
| Linker | Animal Model | Half-life (days) | Notes |
| Val-Cit (VCit) | Mouse | ~2 | Susceptible to premature cleavage by mouse carboxylesterase Ces1c. |
| Glu-Val-Cit (EVCit) | Mouse | ~12 | Addition of glutamic acid significantly enhances stability. |
| Val-Cit (VCit) | Human | Stable | Generally stable in human plasma. |
| Glu-Val-Cit (EVCit) | Human | Stable | Maintains high stability. |
Table 2: In Vitro Cytotoxicity of Anti-HER2 ADCs
| Cell Line | Linker | IC50 (nM) |
| KPL-4 (HER2+) | Val-Cit | ~1.0 |
| Glu-Val-Cit | ~0.5 | |
| SK-BR-3 (HER2+) | Val-Cit | ~0.8 |
| Glu-Val-Cit | ~0.4 | |
| BT-474 (HER2+) | Val-Cit | ~0.9 |
| Glu-Val-Cit | ~0.5 |
Detailed Experimental Protocols
Synthesis of this compound
While a complete, step-by-step protocol for the entire this compound molecule is proprietary to manufacturers, the following outlines the general synthetic strategy based on publicly available information for similar linkers. The synthesis is a multi-step process involving peptide couplings and functional group manipulations.
Materials:
-
Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH, Fmoc-Cit-OH)
-
p-Aminobenzyl alcohol (PAB-OH)
-
Monomethyl auristatin E (MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling reagents (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Piperidine in DMF
-
Trifluoroacetic acid (TFA)
-
Standard solvents for peptide synthesis (DMF, DCM)
-
Reagents for purification (e.g., HPLC)
General Procedure:
-
Synthesis of Fmoc-Val-Cit-PAB-OH:
-
Couple Fmoc-Val-OH to citrulline using a standard peptide coupling method.
-
Couple the resulting dipeptide to p-aminobenzyl alcohol.
-
-
Synthesis of Fmoc-Glu(OtBu)-Val-Cit-PAB-OH:
-
Remove the Fmoc protecting group from the Val-Cit-PAB-OH intermediate using piperidine in DMF.
-
Couple Fmoc-Glu(OtBu)-OH to the deprotected dipeptide-spacer.
-
-
Conjugation to MMAE:
-
Activate the carboxylic acid of the PAB moiety (which is part of a carbamate linkage to MMAE).
-
React the activated spacer with the N-terminus of MMAE.
-
-
Deprotection and Succinimidyl Ester Formation:
-
Remove the Fmoc and OtBu protecting groups using TFA.
-
React the free N-terminus of the glutamic acid residue with glutaric anhydride.
-
Activate the resulting terminal carboxylic acid with N-hydroxysuccinimide to form the SuO ester.
-
-
Purification: Each intermediate and the final product must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized by mass spectrometry and NMR.
ADC Conjugation
Materials:
-
Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound drug-linker
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) columns for purification
Procedure:
-
Dissolve the this compound in DMSO to prepare a stock solution.
-
Add the drug-linker stock solution to the mAb solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR). The final concentration of DMSO should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours) with gentle mixing.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or lysine).
-
Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography.
-
Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibodies in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the ADC dilutions.
-
Incubate the plates for a specified period (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing the Process
The following diagrams, generated using Graphviz, illustrate the key logical and experimental workflows.
Chemical Cleavage and Payload Release
Caption: Cathepsin B-mediated cleavage and self-immolation.
Experimental Workflow for ADC Evaluation
Caption: Workflow for ADC synthesis and evaluation.
Conclusion
The this compound drug-linker represents a significant advancement in ADC technology. The strategic incorporation of a glutamic acid residue addresses the critical issue of plasma instability observed with earlier-generation Val-Cit linkers in preclinical models, thereby enabling more reliable in vivo assessment. The well-defined, cathepsin B-mediated cleavage mechanism, coupled with the self-immolative PAB spacer, ensures efficient and specific release of the potent MMAE payload within the target tumor cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to harness the full potential of this sophisticated linker chemistry in the creation of next-generation ADCs with improved therapeutic indices.
Unraveling the Toxicity Profile of SuO-Glu-Val-Cit-PAB-MMAE: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The antibody-drug conjugate (ADC) payload, SuO-Glu-Val-Cit-PAB-MMAE, represents a significant tool in the targeted therapy of cancer. This comprehensive technical guide delves into the toxicity profile of this potent cytotoxic agent, providing quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental pathways to inform preclinical safety assessment and guide drug development strategies.
Executive Summary
The this compound linker-payload system is designed for targeted delivery of the highly potent microtubule inhibitor, Monomethyl Auristatin E (MMAE), to cancer cells. The linker, featuring a Valine-Citrulline (Val-Cit) peptide bond, is engineered for cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism aims to concentrate the cytotoxic effects of MMAE within tumor cells, thereby minimizing systemic exposure and associated toxicities.
However, non-clinical and clinical data for ADCs utilizing the closely related vc-MMAE platform reveal a consistent pattern of antigen-independent, off-target toxicities. These are primarily driven by the premature release of MMAE in circulation or non-specific uptake of the ADC. The principal dose-limiting toxicities (DLTs) are hematological, including neutropenia and thrombocytopenia, as well as peripheral neuropathy. Understanding the mechanisms behind these toxicities and establishing clear safety thresholds are critical for the successful clinical translation of ADCs employing this linker-payload technology.
Mechanism of Action and Toxicity
MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis[1][2][3][4][5]. While this is the desired effect in cancer cells, the potent nature of MMAE means that its release in healthy, rapidly dividing tissues can lead to significant toxicity.
The Val-Cit linker is susceptible to cleavage by proteases other than those confined to the tumor microenvironment. Notably, neutrophil elastase has been implicated in the extracellular cleavage of the Val-Cit linker, leading to the release of free MMAE in the vicinity of neutrophils and contributing to neutropenia, a common DLT of vc-MMAE ADCs.
Signaling Pathway of MMAE-Induced Apoptosis
The binding of MMAE to tubulin triggers a cascade of events culminating in programmed cell death. This process involves the activation of intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases.
References
An In-depth Technical Guide to SuO-Glu-Val-Cit-PAB-MMAE for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful and targeted approach in cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The design of the linker connecting the antibody and the payload is critical to the success of an ADC, influencing its stability, efficacy, and safety profile. This technical guide provides a comprehensive overview of SuO-Glu-Val-Cit-PAB-MMAE, a widely utilized linker-payload combination in ADC development.
This compound is a drug-linker conjugate composed of a cleavable linker and the potent tubulin inhibitor, monomethyl auristatin E (MMAE).[1] The linker consists of a succinimidyl glutarate (SuO-Glu) moiety for conjugation to the antibody, a dipeptide sequence of valine-citrulline (Val-Cit) that is susceptible to cleavage by lysosomal enzymes, and a p-aminobenzyl carbamate (PAB) self-immolative spacer.[1] This design ensures that the cytotoxic payload is stably linked to the antibody in circulation and is efficiently released upon internalization into target cancer cells.
Structure and Mechanism of Action
The this compound linker-payload is meticulously designed for controlled drug release. The N-hydroxysuccinimide (NHS) ester of the glutarate spacer allows for covalent conjugation to primary amines, such as the lysine residues on the surface of a monoclonal antibody.
The core of the linker's functionality lies in the Val-Cit dipeptide. This sequence is specifically recognized and cleaved by lysosomal proteases, most notably cathepsin B, which are highly expressed in the lysosomal compartments of many cancer cells. This enzymatic cleavage is the primary mechanism for the targeted release of the cytotoxic payload.
Upon cleavage of the Val-Cit linker, the PAB spacer becomes unstable and undergoes a 1,6-elimination reaction, leading to the release of the unmodified, highly potent MMAE payload into the cytoplasm of the cancer cell.
MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization. By binding to tubulin, MMAE disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Data Presentation
In Vitro Cytotoxicity
| Cell Line | Antigen Target | ADC | IC50 (ng/mL) | Reference |
| N87 | HER2 | Trastuzumab-vc-MMAE | 13-50 | [2] |
| BT474 | HER2 | Trastuzumab-vc-MMAE | 13-50 | [2] |
| HCC1954 | HER2 | Trastuzumab-vc-MMAE | <173 | [2] |
| MDA-MB-361-DYT2 | HER2 | Trastuzumab-vc-MMAE | 25-80 (high DAR) | [2] |
| MDA-MB-453 | HER2 | Trastuzumab-vc-MMAE | Varies with DAR | [2] |
| JIMT1 | HER2 | Trastuzumab-vc-MMAE | Varies with DAR | [2] |
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs. The table below presents a summary of in vivo efficacy data from studies using ADCs with a Val-Cit-MMAE linker. These studies consistently demonstrate significant tumor growth inhibition and, in some cases, complete tumor regression, underscoring the therapeutic potential of this ADC platform.
| Xenograft Model | Tumor Type | ADC | Dose and Schedule | Outcome | Reference |
| L-82 | Lymphoma | cAC10-vcMMAE | 0.5, 1, or 3 mg/kg; once i.p. | Dose-dependent tumor growth inhibition | [4] |
| NCI-N87 | Gastric Cancer | Trastuzumab-vc-MMAE | 10 mg/kg, single dose | Significant tumor growth inhibition | [5] |
| HCC-1954 | Breast Cancer | Trastuzumab-vc-MMAE | 10 mg/kg, single dose | Significant tumor growth inhibition | [5] |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is proprietary to manufacturers, the general synthetic strategy involves a multi-step process.[6] Key steps include the synthesis of the Fmoc-Val-Cit-PAB-MMAE intermediate, followed by deprotection and subsequent reaction with an activated glutaric acid derivative to introduce the NHS ester functionality. A representative synthesis of a similar Val-Cit-PAB-MMAE derivative is outlined below:
-
Synthesis of Fmoc-Val-Cit-PAB-OH: This dipeptide-spacer unit is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.
-
Coupling of MMAE: The C-terminus of MMAE is coupled to the hydroxyl group of the PAB spacer, often using a carbamate linkage.
-
Introduction of the Glutarate Spacer: The N-terminus of the Val-Cit dipeptide is acylated with a glutaric anhydride derivative.
-
Activation of the Glutarate Spacer: The terminal carboxylic acid of the glutarate spacer is activated as an NHS ester using reagents such as N,N'-disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide and a carbodiimide coupling agent.
-
Purification: The final product is purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Antibody Conjugation via NHS Ester
The SuO-Glu moiety of the linker-payload facilitates conjugation to primary amines on the antibody surface. A general protocol for this conjugation is as follows:
-
Antibody Preparation: The antibody is prepared in a suitable buffer at a specific concentration (typically 1-10 mg/mL). The buffer should be amine-free (e.g., phosphate-buffered saline, PBS) and at a slightly basic pH (7.4-9.0) to ensure the lysine residues are deprotonated and reactive.
-
Linker-Payload Preparation: A stock solution of this compound is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: The linker-payload solution is added to the antibody solution at a specific molar ratio. The reaction is typically incubated at room temperature or 4°C for a defined period (e.g., 1-4 hours).
-
Quenching: The reaction can be quenched by adding an excess of a small molecule containing a primary amine, such as Tris or lysine, to react with any remaining NHS esters.
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and other reaction components. Common purification methods include size-exclusion chromatography (SEC) or dialysis.
Determination of Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. It can be determined using several methods:
-
UV/Vis Spectroscopy: This method relies on the distinct UV absorbance maxima of the antibody (typically at 280 nm) and the drug payload.[7][8] By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated.[7][8]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[8][9] Since the conjugation of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody, HIC can be used to separate ADC species with different numbers of conjugated drugs.[8][9] The relative peak areas can be used to determine the distribution of different DAR species and calculate the average DAR.
In Vitro Cytotoxicity Assay
The cytotoxic potential of the ADC is assessed using in vitro cell-based assays. A common protocol is as follows:
-
Cell Seeding: Target cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: The plates are incubated for a specific period (typically 72-96 hours) to allow the ADC to exert its cytotoxic effect.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The results are plotted as cell viability versus ADC concentration, and the IC50 value is calculated using a non-linear regression analysis.[5]
Mandatory Visualization
Caption: Mechanism of action of an ADC with a this compound linker-payload.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comprehensive Technical Guide to SuO-Glu-Val-Cit-PAB-MMAE: An ADC Linker-Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
SuO-Glu-Val-Cit-PAB-MMAE is a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs), a rapidly advancing class of targeted cancer therapeutics. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and relevant experimental methodologies. The strategic design of this conjugate, incorporating a cleavable linker and a potent cytotoxic agent, enables the selective delivery of the therapeutic payload to antigen-expressing cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.
Core Properties of this compound
This compound, also known as NHS-Glutarate-Val-Cit-PAB-MMAE, is a complex molecule comprising a cleavable linker system and the potent antimitotic agent, Monomethyl Auristatin E (MMAE).[1] The N-hydroxysuccinimide (SuO or NHS) ester group provides a reactive handle for conjugation to primary amines on monoclonal antibodies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1895916-24-1 | [2] |
| Molecular Formula | C₆₇H₁₀₃N₁₁O₁₇ | [2][3] |
| Molecular Weight | 1334.60 g/mol | [3] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3] |
| Storage Conditions | -20°C or -80°C, sealed, protected from light. Unstable in solution; prepare fresh. | [2][3] |
Mechanism of Action: From Targeted Delivery to Apoptosis
The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that ensures targeted cytotoxicity.
-
Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.[4] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.
-
Lysosomal Trafficking and Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, such as Cathepsin B, facilitate the cleavage of the Valine-Citrulline (Val-Cit) dipeptide within the linker.[4][5] This cleavage is a critical step, as the linker is designed to be stable in the extracellular environment but susceptible to enzymatic degradation within the lysosome.
-
Payload Release and Cytotoxicity: The cleavage of the linker releases the potent cytotoxic payload, Monomethyl Auristatin E (MMAE).[4] MMAE is a synthetic analog of the natural product dolastatin 10 and functions as a powerful inhibitor of tubulin polymerization.[6] By disrupting microtubule dynamics, MMAE arrests the cell cycle in the G2/M phase, leading to the inhibition of cell division and subsequent induction of apoptosis (programmed cell death).[2][7]
The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable linker like this compound.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the searched literature, the synthesis of similar drug-linker conjugates generally involves a multi-step chemical process. This typically includes the synthesis of the cleavable linker (Glu-Val-Cit-PAB) followed by its conjugation to the payload (MMAE) and subsequent activation with an N-hydroxysuccinimide ester to create the reactive SuO- group for antibody conjugation.
The general workflow for the synthesis is depicted below:
Conjugation to Monoclonal Antibodies
The SuO-ester of the drug-linker is reactive towards primary amines, primarily the ε-amino group of lysine residues on the surface of the monoclonal antibody. The conjugation process typically involves the following steps:
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer at a specific pH to ensure the reactivity of the lysine residues.
-
Conjugation Reaction: A molar excess of this compound (dissolved in an organic solvent like DMSO) is added to the antibody solution. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and other reaction byproducts. Purification is often achieved using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is crucial to ensure its quality and consistency. Key analytical techniques include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated drug-linker molecules, allowing for their separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to confirm the identity and purity of the ADC. It can also be used to determine the average DAR and to identify the specific sites of conjugation on the antibody.
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the aggregation state of the ADC and to ensure that the conjugation process has not led to the formation of high molecular weight species.
The following diagram outlines a typical experimental workflow for ADC production and characterization.
Signaling Pathways Affected by MMAE
The primary mechanism of action of MMAE is the disruption of the microtubule network. This has profound downstream effects on cellular signaling, ultimately leading to apoptosis.
-
Mitotic Arrest: Disruption of the mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest at the G2/M checkpoint.
-
Activation of Apoptotic Pathways: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and the caspase cascade, leading to the execution of programmed cell death. Research has also shown that MMAE in combination with radiation can lead to increased DNA damage signaling and activation of CHK1.[2]
The diagram below provides a simplified overview of the signaling cascade initiated by MMAE.
Conclusion
This compound is a well-characterized and effective drug-linker conjugate that plays a crucial role in the development of next-generation antibody-drug conjugates. Its design, which combines a stable yet cleavable linker with a highly potent cytotoxic payload, exemplifies the rational approach to targeted cancer therapy. A thorough understanding of its properties, mechanism of action, and the associated experimental methodologies is essential for researchers and scientists working to advance the field of oncology.
References
- 1. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linker Synthesis Service for ADEPT - Creative Biolabs [creative-biolabs.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Components of SuO-Glu-Val-Cit-PAB-MMAE
This technical guide provides a detailed examination of the molecular components, mechanism of action, and relevant experimental data for the antibody-drug conjugate (ADC) linker-payload system, this compound. This system is integral to the targeted delivery of cytotoxic agents to cancer cells.
Molecular Component Analysis
The this compound is a sophisticated chemical entity comprised of several key functional units, each with a specific role in the efficacy of the resulting ADC. The entire structure is a cleavable linker system attached to a potent cytotoxic payload, designed for conjugation to a monoclonal antibody (mAb).[1][2][3]
| Component | Chemical Name | Function |
| SuO- | N-Hydroxysuccinimide ester | Antibody Conjugation: Facilitates the covalent attachment of the linker to primary amines (e.g., lysine residues) on the monoclonal antibody via a stable amide bond. |
| -Glu- | Glutamic Acid | Spacer: An amino acid that functions as a hydrophilic spacer, potentially improving the pharmacokinetic properties of the ADC. |
| -Val-Cit- | Valine-Citrulline | Cleavable Linker: A dipeptide sequence that is specifically designed to be cleaved by Cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[4][5][] This enzymatic cleavage is a critical step for the intracellular release of the payload.[4][5] |
| -PAB- | p-Aminobenzyl Alcohol | Self-Immolative Spacer: Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB unit undergoes a 1,6-elimination reaction.[7][8][9][10] This self-immolative process ensures the efficient and traceless release of the active form of the cytotoxic drug.[7][8] |
| -MMAE | Monomethyl Auristatin E | Cytotoxic Payload: A potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[11][][13][14] Due to its high toxicity, it is not suitable as a standalone drug but is highly effective when targeted to cancer cells as part of an ADC.[11][][15] |
Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound system is achieved through a multi-step process that ensures targeted cell killing while minimizing systemic toxicity.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the linker-payload system remaining stable. The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells.[]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[15][16]
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the Val-Cit dipeptide linker.[5][][7]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates a spontaneous 1,6-elimination of the PAB spacer, which rapidly releases the unmodified and fully active MMAE payload into the cytoplasm of the cancer cell.[7][8][9][10]
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[13][15]
Quantitative Data
The following tables summarize key quantitative parameters related to ADCs employing MMAE and the Val-Cit-PAB linker system.
Table 1: In Vitro Cytotoxicity of MMAE
| Cell Line | IC50 (nM) | Reference |
| PC-3 (Prostate Cancer) | ~2 | [13] |
| C4-2B (Prostate Cancer) | ~48 (for MMAE-phosphate) | [13] |
| BXPC-3 (TROP-2 expressing) | 0.128 (for a TROP2-ADC) | [17] |
Note: MMAE is reported to be 100-1000 times more potent than doxorubicin.[][15]
Table 2: Pharmacokinetic Parameters of vc-MMAE ADCs in Humans (Phase 1 Studies)
| Parameter | Value Range | Unit |
| acMMAE (antibody-conjugated MMAE) | ||
| Clearance | 0.2 - 0.8 | L/day |
| Volume of Distribution (steady state) | 3 - 7 | L |
| Terminal Half-life | 2 - 4 | days |
| Unconjugated MMAE | ||
| Cmax (at 2.4 mg/kg ADC dose) | 3.15 - 7.01 | ng/mL |
| Time to Cmax (Tmax) | 2 - 3 | days |
Data compiled from a study of eight different vc-MMAE ADCs.[18]
Table 3: Typical Drug-to-Antibody Ratio (DAR) for MMAE ADCs
| Parameter | Typical Value | Description |
| Average DAR | 2 - 4 | This ratio is optimized to balance efficacy with potential for aggregation caused by the hydrophobic MMAE payload.[19] |
| DAR Species | 0, 2, 4, 6, 8 | Conjugation to cysteine residues often results in a heterogeneous mixture of species with an even number of drug molecules.[18][20] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of ADCs are complex and proprietary. However, a general workflow can be outlined based on publicly available information.
Protocol 1: Synthesis of Val-Cit-PAB-MMAE Linker-Payload
This is a multi-step organic synthesis process. A representative final step is provided below based on related literature.
-
Coupling of Fmoc-Val-Cit-PAB to MMAE:
-
Dissolve Fmoc-VC-PAB-PNP (an activated form of the linker), MMAE, and HOBt in anhydrous DMF and dry pyridine.
-
Stir the reaction at room temperature and monitor its progress using high-performance liquid chromatography (HPLC).
-
Upon completion, purify the crude product by semi-preparative HPLC.
-
Lyophilize the purified fractions to obtain Fmoc-VC-PAB-MMAE as a solid.[21]
-
-
Deprotection and Activation:
-
The Fmoc protecting group is removed from the valine residue.
-
The glutamic acid spacer is then coupled.
-
Finally, the N-Hydroxysuccinimide (SuO) ester is introduced to create the reactive site for antibody conjugation.
-
Protocol 2: Antibody-Drug Conjugation
-
Antibody Reduction:
-
The monoclonal antibody is partially reduced to break interchain disulfide bonds and expose free cysteine residues. This is often done using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
The molar equivalence of TCEP is adjusted to achieve the desired average drug-to-antibody ratio (DAR).[22]
-
-
Conjugation Reaction:
-
The this compound, dissolved in an organic solvent like DMSO, is added to the reduced antibody solution.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 25°C) for several hours.[22]
-
-
Purification:
Protocol 3: ADC Characterization and Quantification
-
Drug-to-Antibody Ratio (DAR) Determination:
-
The average DAR is a critical quality attribute. It can be measured using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[23]
-
-
Quantification of ADC and Total Antibody:
-
In Vitro Potency Assay:
-
The cytotoxic activity of the ADC is evaluated using cell-based assays.
-
Target-expressing cancer cell lines are incubated with varying concentrations of the ADC.
-
Cell viability is measured after a set period (e.g., 72-96 hours) to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Mandatory Visualizations
Caption: Mechanism of action for a Val-Cit-PAB-MMAE based ADC.
Caption: A generalized workflow for antibody-drug conjugate (ADC) development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Val-Cit, 159858-33-0 | BroadPharm [broadpharm.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 7. Bot Detection [iris-biotech.de]
- 8. Bot Detection [iris-biotech.de]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 16. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 18. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. rsc.org [rsc.org]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to SuO-Glu-Val-Cit-PAB-MMAE and its Target in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, SuO-Glu-Val-Cit-PAB-MMAE. It details its chemical components, mechanism of action, and its cytotoxic target within cancer cells. This document synthesizes preclinical data and outlines key experimental protocols relevant to the evaluation of ADCs employing this advanced linker technology.
Core Components and Rationale for Design
This compound is a complex chemical entity designed for the targeted delivery of a potent cytotoxic agent to cancer cells. It consists of three primary components: a reactive N-Hydroxysuccinimide (NHS) ester for antibody conjugation, a cleavable peptide linker, and the microtubule-inhibiting payload, monomethyl auristatin E (MMAE).
-
SuO- (N-Hydroxysuccinimide Ester): Often presented as NHS-Glutarate, this functional group facilitates the covalent attachment of the linker-payload to primary amines, such as the lysine residues on a monoclonal antibody (mAb). This forms a stable amide bond, securely connecting the cytotoxic payload to its delivery vehicle.
-
Glu-Val-Cit (Glutamic Acid-Valine-Citrulline) Peptide Linker: This tripeptide sequence is engineered for selective cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in the tumor microenvironment and within cancer cells. The inclusion of a glutamic acid (Glu) residue has been shown to enhance the stability of the linker in mouse plasma, addressing a common challenge in preclinical ADC evaluation where traditional Val-Cit linkers can be prematurely cleaved. This increased stability in murine models allows for more accurate preclinical assessment of ADC efficacy and safety.[1]
-
PAB (p-Aminobenzylcarbamate) Spacer: This self-immolative spacer connects the peptide linker to the cytotoxic payload. Upon cleavage of the Val-Cit bond by cathepsin B, the PAB spacer undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the unmodified MMAE payload inside the target cell.
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10. It is a tubulin inhibitor that disrupts the microtubule network within cells. Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug but is an effective payload for targeted delivery via ADCs.
Mechanism of Action: From Systemic Circulation to Apoptosis
The therapeutic action of an ADC utilizing the this compound linker-payload is a multi-step process that relies on the specificity of the monoclonal antibody and the controlled release of the cytotoxic agent.
-
Target Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex into an endosome.
-
Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases, such as cathepsin B, within the lysosome lead to the cleavage of the Glu-Val-Cit peptide linker.
-
Payload Release and Activation: The cleavage of the linker initiates the self-immolation of the PAB spacer, releasing the active MMAE payload into the cytoplasm of the cancer cell.
-
Microtubule Disruption and Apoptosis: Once in the cytoplasm, MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by MMAE and a typical experimental workflow for evaluating an ADC.
Quantitative Data Summary
The following tables summarize representative preclinical data for ADCs utilizing a Glu-Val-Cit-PAB linker. It is important to note that the specific antibody and target antigen significantly influence the observed efficacy.
Table 1: In Vitro Cytotoxicity of a Representative Glu-Val-Cit Linker-Based ADC
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) | Reference |
| KPL-4 | HER2 | Anti-HER2-Glu-Val-Cit-PAB-MMAF | 0.12 | [2] |
| JIMT-1 | HER2 | Anti-HER2-Glu-Val-Cit-PAB-MMAF | 1.02 | [2] |
| MDA-MB-468 | HER2 (negative) | Anti-HER2-Glu-Val-Cit-PAB-MMAF | >100 | [2] |
Table 2: In Vivo Efficacy of a Representative Glu-Val-Cit Linker-Based ADC in a Xenograft Model
| Tumor Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| HMC 1.2 (Mast Cell Tumor) | ADC with Glu(Val-Cit-PAB-MMAE) | 1 | Significant tumor regression | [3] |
| KPL-4 (Breast Cancer) | ADC with Glu-Val-Cit-PAB-MMAF | 3 | Significant tumor growth inhibition | [2] |
Experimental Protocols
The following are representative protocols for key experiments in the evaluation of an ADC with a this compound linker-payload.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC construct
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
ADC Internalization Assay (Flow Cytometry)
Objective: To quantify the internalization of the ADC by target cells.
Materials:
-
Target-positive cancer cell lines
-
ADC construct labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend in flow cytometry buffer.
-
Incubate the cells with the fluorescently labeled ADC on ice for 1 hour to allow binding but prevent internalization.
-
Wash the cells with cold flow cytometry buffer to remove unbound ADC.
-
Resuspend the cells in pre-warmed complete culture medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization.
-
At each time point, place the cells on ice to stop internalization.
-
Add an acidic wash buffer (e.g., glycine-HCl, pH 2.5) to strip any remaining surface-bound ADC.
-
Wash the cells with flow cytometry buffer.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which corresponds to the amount of internalized ADC.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
ADC construct
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the ADC (at various doses) and vehicle control intravenously.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.
Conclusion
The this compound drug-linker represents a sophisticated and highly engineered component for the development of next-generation antibody-drug conjugates. Its design addresses key challenges in the field, such as premature linker cleavage in preclinical models, while maintaining potent and selective cytotoxicity against target cancer cells. The combination of a stable yet cleavable linker with the powerful microtubule inhibitor MMAE provides a promising platform for the creation of effective and well-tolerated cancer therapeutics. A thorough understanding of its mechanism of action and the application of robust experimental protocols are essential for the successful preclinical and clinical development of ADCs based on this technology.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
An In-depth Technical Guide to SuO-Glu-Val-Cit-PAB-MMAE Conjugation for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles behind the conjugation of the SuO-Glu-Val-Cit-PAB-MMAE drug-linker to monoclonal antibodies (mAbs) for the development of Antibody-Drug Conjugates (ADCs). This document details the components of the drug-linker system, the conjugation process, and the mechanism of action, along with relevant experimental protocols and quantitative data.
Core Principles of the this compound System
The this compound is a sophisticated drug-linker system designed for targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells. This system is comprised of several key components, each with a specific function to ensure the stability of the ADC in circulation and the efficient release of the payload within the target cell.
-
SuO (N-hydroxysuccinimide) Ester: This is an amine-reactive group that facilitates the covalent conjugation of the linker to lysine residues on the monoclonal antibody.[1][2] This method of conjugation is widely used due to the abundance of lysine residues on the surface of antibodies.[1][2]
-
Glu (Glutamic Acid): The inclusion of a glutamic acid residue in the linker has been shown to enhance the stability of the valine-citrulline dipeptide in mouse plasma, which is crucial for preclinical in vivo studies.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence serves as a cleavable linker that is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is highly active within cancer cells.[3][4] The Val-Cit linker is designed to be stable in the systemic circulation, preventing premature release of the cytotoxic payload.[3]
-
PAB (p-aminobenzylcarbamate): This acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB spacer spontaneously decomposes, ensuring the traceless release of the unmodified MMAE payload.
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent derived from dolastatin 10.[3] It functions as a tubulin polymerization inhibitor, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug.[3]
Mechanism of Action of a vc-MMAE ADC
The therapeutic efficacy of an ADC utilizing the this compound system is dependent on a series of sequential events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
-
Circulation and Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.[6]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized into the cancer cell, typically via receptor-mediated endocytosis.[6][7]
-
Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes, including cathepsin B.[7] Inside the lysosome, the Val-Cit linker is cleaved by cathepsin B, triggering the self-immolation of the PAB spacer and the release of the free MMAE payload into the cytoplasm.
-
Cytotoxicity: Once in the cytoplasm, MMAE binds to tubulin, disrupting microtubule dynamics. This leads to the arrest of the cell cycle at the G2/M phase and the induction of apoptosis, ultimately resulting in the death of the cancer cell.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization and in vitro efficacy of vc-MMAE ADCs.
Table 1: Typical Drug-to-Antibody Ratios (DAR) for vc-MMAE ADCs
| Conjugation Method | Typical Average DAR | Reference(s) |
| Cysteine-based | ~3.5 - 4.0 | [3][8] |
| Lysine-based | 3.5 ± 0.5 | [9] |
Table 2: In Vitro Cytotoxicity of vc-MMAE Conjugates
| Cell Line | ADC Target | IC50 (ng/mL) | Reference(s) |
| L-82 (Anaplastic Large Cell Lymphoma) | CD30 | 2 - 55 | [10] |
| DoHH2 (Non-Hodgkin Lymphoma) | CD22 | 20 | [3] |
| Granta 519 (Mantle Cell Lymphoma) | CD22 | 284 | [3] |
| N87 (Gastric Cancer) | HER2 | Not specified, but potent | [11] |
| SK-BR-3 (Breast Cancer) | HER2 | Not specified, but potent | [11] |
| BT474 (Breast Cancer) | HER2 | Not specified, but potent | [11] |
| A431 (Epidermoid Carcinoma) | EGFR | ~0.9 nM (as Ctx ADC) | [12] |
| MDA-MB-231 (Breast Cancer) | EGFR | IC50 of 23 pM (as LIPTAC1-VcMMAE) | [12] |
| PANC-1 (Pancreatic Cancer) | EGFR | Similar potency to MDA-MB-231 | [12] |
| HEK293 (Human Embryonic Kidney) | Not applicable (free vc-MMAE) | 482.86 ± 6.4 nM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of this compound ADCs.
Lysine-based Conjugation of this compound to an Antibody
This protocol describes a general method for conjugating an NHS-activated drug-linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (NHS-activated drug-linker)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0)[2]
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 20 mM Glycine in conjugation buffer)[9]
-
Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Sephadex G-25)[14][15][]
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer using a desalting column or dialysis to remove any primary amine-containing substances.
-
Adjust the antibody concentration to a working range (e.g., 3 mg/mL).[9]
-
-
Drug-Linker Preparation:
-
Prepare a stock solution of this compound in an organic solvent like DMA or DMSO (e.g., 20 mM).[9]
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the antibody solution while gently stirring. A typical molar excess is around 8-fold.[9]
-
If necessary, add additional organic solvent to ensure the final concentration does not exceed a certain percentage (e.g., 10% v/v) to maintain antibody stability.[9]
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.[9]
-
-
Quenching:
-
Purification:
Determination of Drug-to-Antibody Ratio (DAR)
4.2.1. UV-Vis Spectroscopy
This method provides an average DAR value.
Procedure:
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for MMAE (typically around 248 nm).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
4.2.2. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different DAR species.
Procedure:
-
Use a HIC column (e.g., TSKgel Butyl-NPR) on an HPLC system.[17]
-
Employ a mobile phase gradient with a high salt concentration (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0) to promote hydrophobic interactions and a decreasing salt gradient to elute the ADC species.[17]
-
The unconjugated antibody will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.), as the addition of the hydrophobic drug-linker increases the retention time.
-
The average DAR can be calculated from the weighted average of the peak areas of the different DAR species.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the ADC on cancer cells.
Materials:
-
Target cancer cell line
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Purified ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined density (e.g., 1.5 x 10^4 cells/well) and allow them to adhere overnight.[13]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Treat the cells with the different concentrations of the ADC in triplicate. Include untreated cells as a negative control.[13]
-
-
Incubation:
-
Incubate the plate for a period that allows for the cytotoxic effects of MMAE to manifest (e.g., 72 hours).[13]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Tumor cells for implantation
-
Purified ADC
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells into the flank of the mice.[3]
-
-
Tumor Growth and Randomization:
-
Treatment Administration:
-
Administer the ADC and vehicle control to the respective groups, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined dose and schedule.[3]
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Analyze the data for statistically significant differences in tumor growth between the ADC-treated group and the control group.
-
Visualizations
Signaling Pathway of MMAE-induced Apoptosis
Caption: Downstream signaling pathway of MMAE-induced apoptosis.
Experimental Workflow for this compound ADC Conjugation and Characterization
Caption: Workflow for ADC conjugation and characterization.
Preclinical Development Workflow for a vc-MMAE ADC
Caption: Overview of the preclinical development workflow for an ADC.
References
- 1. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 2. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 3. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. herbmedpharmacol.com [herbmedpharmacol.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of SuO-Glu-Val-Cit-PAB-MMAE to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. This application note provides a detailed protocol for the conjugation of the drug-linker SuO-Glu-Val-Cit-PAB-MMAE to a monoclonal antibody.
The drug-linker consists of:
-
MMAE (Monomethyl Auristatin E): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][]
-
Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically cleaved by Cathepsin B, an enzyme that is upregulated in the lysosomes of many tumor cells.[1][] This ensures targeted release of MMAE within the cancer cells.
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that releases the active MMAE upon cleavage of the Val-Cit linker.
-
SuO-Glu (N-Hydroxysuccinimide-Glutamic Acid): This component facilitates the conjugation to the antibody, typically targeting lysine residues.
This document outlines the necessary protocols for conjugation, purification, and characterization of the resulting ADC, as well as a method for evaluating its in vitro cytotoxicity.
Mechanism of Action
The mechanism of action for an ADC utilizing a cleavable Val-Cit linker with an MMAE payload is a multi-step process designed for targeted cytotoxicity.
Experimental Protocols
Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of the this compound drug-linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (CAS No. 1895916-24-1)[4]
-
Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)
-
Purification columns (e.g., Sephadex G-25)
-
0.1 M Glycine solution
Procedure:
-
Antibody Preparation:
-
Dialyze the monoclonal antibody against the conjugation buffer overnight at 4°C to remove any primary amine-containing substances.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound in DMSO to a stock concentration of 10 mM. Note: The compound is unstable in solution; it is recommended to prepare it freshly.[4]
-
-
Conjugation Reaction:
-
Add the this compound solution to the antibody solution at a molar excess of 5-10 fold.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add 0.1 M glycine solution to a final concentration of 10 mM to quench any unreacted SuO-ester groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated Sephadex G-25 column.
-
Elute the ADC with PBS, pH 7.4.
-
Collect the fractions containing the purified ADC.
-
Characterization of the Antibody-Drug Conjugate
a. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
The average number of drug molecules conjugated to each antibody can be determined using UV/Vis spectroscopy.[5][6][7]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and the wavelength of maximum absorbance for MMAE (typically around 248 nm).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the respective extinction coefficients.
-
The DAR is calculated using the following formula: DAR = (Molar concentration of Drug) / (Molar concentration of Antibody)
| Parameter | Wavelength | Molar Extinction Coefficient (ε) |
| Antibody (Typical IgG) | 280 nm | ~210,000 M⁻¹cm⁻¹ |
| MMAE | ~248 nm | ~15,000 M⁻¹cm⁻¹ |
b. Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to assess the heterogeneity of the ADC preparation and to separate species with different DARs.[8][9]
Typical HIC-HPLC Conditions:
-
Column: A HIC column suitable for antibody analysis (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[9]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).[9]
-
Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV at 280 nm.
The elution profile will show peaks corresponding to unconjugated antibody (DAR=0) and antibody species with increasing numbers of conjugated drug molecules (DAR=2, 4, 6, 8 for cysteine-based conjugation).
In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated by determining its ability to kill target cancer cells in vitro. The MTT assay is a common method for this purpose.[10][11][12]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Purified ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[10]
Procedure:
-
Cell Seeding: Seed the target and non-target cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAE (as controls). Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Expected Results
| Parameter | Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | Typically ranges from 2 to 4 for lysine conjugation. |
| Purity (by HIC-HPLC) | A heterogeneous mixture with a predominant DAR species. |
| In Vitro Cytotoxicity (IC50) | Potent cytotoxic activity in antigen-positive cells (low nM range). Minimal cytotoxicity in antigen-negative cells. |
Conclusion
This application note provides a comprehensive set of protocols for the successful conjugation of this compound to a monoclonal antibody. The detailed methodologies for conjugation, purification, characterization, and in vitro evaluation will enable researchers to generate and assess the efficacy of their antibody-drug conjugates for potential therapeutic applications. Adherence to these protocols will facilitate the production of well-characterized ADCs with desirable potency and specificity.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. molnar-institute.com [molnar-institute.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Synthesis of Antibody-Drug Conjugates (ADCs) using SuO-Glu-Val-Cit-PAB-MMAE
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing therapeutic efficacy. The ADC detailed in these application notes is comprised of a monoclonal antibody (mAb), a potent anti-tubulin agent Monomethyl Auristatin E (MMAE), and a sophisticated linker system, SuO-Glu-Val-Cit-PAB. This linker is designed for stability in circulation and selective cleavage within the tumor microenvironment.
The linker consists of several key components:
-
SuO (N-Hydroxysuccinimide ester): An activated ester for covalent attachment to the antibody.
-
Glu (Glutamic acid): A spacer that can influence the physicochemical properties of the ADC.
-
Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically cleaved by Cathepsin B, an enzyme overexpressed in many tumor cells.[1][2]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active MMAE payload.[3][4]
-
MMAE (Monomethyl Auristatin E): A highly potent cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][5]
These application notes provide a comprehensive, step-by-step guide for the synthesis of ADCs using the SuO-Glu-Val-Cit-PAB-MMAE drug-linker, including detailed experimental protocols, data presentation in tabular format, and visualizations of the key processes.
I. Synthesis of the Drug-Linker: this compound
This section outlines the chemical synthesis of the complete drug-linker construct. The synthesis involves a multi-step process, beginning with the assembly of the peptide linker, followed by the attachment of the self-immolative spacer and the cytotoxic payload, and concluding with the activation of the glutamic acid residue for antibody conjugation.
Logical Workflow for Drug-Linker Synthesis
Caption: Workflow for the synthesis of the this compound drug-linker.
Experimental Protocols:
Protocol 1: Solid-Phase Peptide Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol describes the synthesis of the core peptide-spacer component using solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent like HATU.
-
Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC.
Protocol 2: MMAE Conjugation to form Fmoc-Val-Cit-PAB-MMAE
-
Dissolution: Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Coupling: Add HOBt (1.0 eq.) and pyridine to the solution. Stir the reaction at room temperature and monitor its progress by HPLC.
-
Purification: Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE. Lyophilize the product to a solid.
Protocol 3: Deprotection and Glutamic Acid Coupling
-
Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF and add piperidine (20 eq.). Stir at room temperature for 20-30 minutes. Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.
-
Glutamic Acid Coupling: Couple Fmoc-Glu(OtBu)-OH to the deprotected amine using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF). Purify the product by HPLC.
Protocol 4: Final Deprotection and NHS Ester Formation
-
Side-Chain Deprotection: Remove the t-butyl protecting group from the glutamic acid residue using TFA.
-
NHS Activation: Dissolve the resulting HOOC-Glu-Val-Cit-PAB-MMAE in a suitable solvent (e.g., DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDC). Stir at room temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Purification: Purify the final product, this compound, by flash chromatography or preparative HPLC.
Quantitative Data Summary:
| Step | Key Reagents | Reaction Time (approx.) | Temperature | Typical Yield | Purification Method |
| SPPS of Val-Cit-PAB-OH | Fmoc-amino acids, HBTU, HOBt, DIPEA, Piperidine, TFA | 48-72 hours | Room Temp. | 60-70% | RP-HPLC |
| MMAE Conjugation | Fmoc-Val-Cit-PAB-OH, MMAE, HOBt, Pyridine | 4-6 hours | Room Temp. | ~78% | Semi-prep HPLC |
| Glu Coupling | NH₂-Val-Cit-PAB-MMAE, Fmoc-Glu(OtBu)-OH, HATU | 2-4 hours | Room Temp. | 80-90% | RP-HPLC |
| NHS Activation | HOOC-Glu-Val-Cit-PAB-MMAE, NHS, DCC/EDC | 12-16 hours | Room Temp. | 70-80% | Flash Chromatography/Prep HPLC |
II. Antibody Modification and Conjugation
This section details the preparation of the monoclonal antibody for conjugation and the subsequent reaction with the activated drug-linker. Cysteine-mediated conjugation is a common and effective method for producing ADCs with a defined drug-to-antibody ratio (DAR).
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of the Antibody-Drug Conjugate (ADC).
Experimental Protocols:
Protocol 5: Partial Reduction of Antibody Interchain Disulfide Bonds
-
Buffer Exchange: Exchange the antibody into a suitable reaction buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5).
-
Reduction: Add a controlled molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), to the antibody solution. The exact molar ratio will depend on the desired average DAR and should be optimized.[6]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-3 hours) to achieve partial reduction of the interchain disulfide bonds.[7]
-
Removal of Reducing Agent: Remove the excess reducing agent by size exclusion chromatography (SEC) or using a centrifugal concentrator.[7]
Protocol 6: Conjugation of this compound to the Reduced Antibody
-
Drug-Linker Preparation: Dissolve the this compound in an organic co-solvent such as DMSO.
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.
-
Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The reaction should be performed in the dark to protect the light-sensitive components.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.
Protocol 7: Purification of the ADC
-
Initial Purification: Remove unconjugated drug-linker and other small molecules by SEC.
-
Separation of DAR Species: Use Hydrophobic Interaction Chromatography (HIC) to separate the different drug-loaded ADC species (e.g., DAR0, DAR2, DAR4, etc.).[8][9] This allows for the isolation of a more homogeneous ADC product if desired.
-
Final Buffer Exchange and Concentration: Exchange the purified ADC into a suitable formulation buffer and concentrate to the desired final concentration.
Quantitative Data Summary:
| Step | Key Parameters | Typical Conditions | Expected Outcome |
| Antibody Reduction | Reducing Agent, Molar Ratio, Temp., Time | TCEP (2-5 eq.), 37°C, 1-3 h | Generation of free thiol groups |
| Conjugation | Drug-Linker Molar Ratio, Temp., Time | 5-10 eq., 4°C, 1-4 h | Covalent attachment of drug-linker |
| Purification (HIC) | Salt Gradient | Ammonium sulfate or sodium chloride | Separation of ADC species with different DARs |
III. Characterization and Analysis of the ADC
Thorough characterization of the final ADC product is crucial to ensure its quality, efficacy, and safety. This involves determining the drug-to-antibody ratio (DAR), assessing the purity and homogeneity of the conjugate, and confirming its stability.
Signaling Pathway of ADC Action
Caption: Mechanism of action of a Val-Cit-PAB-MMAE ADC.
Experimental Protocols:
Protocol 8: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
-
Instrumentation: Use an HPLC system equipped with a HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Gradient: Run a linear gradient from high salt to low salt to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Detection: Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific for the payload if possible.
-
DAR Calculation: Calculate the average DAR by integrating the peak areas of the different DAR species and using a weighted average formula.[1]
Protocol 9: Mass Spectrometry Analysis for DAR and Mass Confirmation
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation may also be performed to simplify the mass spectrum.
-
LC-MS/MS: Use a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system (e.g., reversed-phase or size-exclusion).
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different ADC species. The mass difference between peaks will correspond to the mass of the attached drug-linker. Calculate the average DAR from the relative abundance of the different species.[3][5]
Protocol 10: Size Exclusion Chromatography (SEC) for Purity and Aggregation Analysis
-
Instrumentation: Use an HPLC system with a size exclusion column suitable for monoclonal antibodies.
-
Mobile Phase: Use a physiological pH buffer (e.g., PBS).
-
Analysis: Run an isocratic elution and monitor at 280 nm. The presence of high molecular weight species indicates aggregation, while low molecular weight species may indicate fragmentation.
Quantitative Data Summary:
| Analysis Method | Parameter Measured | Typical Result |
| HIC-HPLC | Average DAR, Distribution of DAR species | Average DAR of 3.5-4.0, with distinct peaks for DAR0, DAR2, DAR4, etc. |
| Mass Spectrometry | Average DAR, Mass of ADC species | Confirms the covalent attachment of the drug-linker and provides an accurate DAR value. |
| SEC-HPLC | Purity, % Aggregation | >95% monomer, <5% aggregate |
Disclaimer: These protocols provide a general framework for the synthesis and characterization of ADCs using this compound. Specific reaction conditions, reagent concentrations, and purification methods may require optimization depending on the specific antibody and other experimental variables. All work with highly potent cytotoxic agents like MMAE should be conducted in a properly equipped laboratory with appropriate safety precautions.
References
- 1. herbmedpharmacol.com [herbmedpharmacol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Linkers Strategies for the Release of Alcohol-containing Payloads | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. cellmosaic.com [cellmosaic.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Application Notes: In Vitro Cytotoxicity of SuO-Glu-Val-Cit-PAB-MMAE
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2] The SuO-Glu-Val-Cit-PAB-MMAE is a sophisticated drug-linker system designed for ADC development.[3][4] It comprises Monomethyl Auristatin E (MMAE), a highly potent synthetic antineoplastic agent, attached to a linker.[5][6] MMAE is an anti-mitotic agent that functions by inhibiting tubulin polymerization.[5][] Due to its high toxicity, it is unsuitable for use as a standalone drug but is highly effective as an ADC payload.[6][]
The linker, SuO-Glu-Val-Cit-PAB, is a critical component that ensures the stability of the conjugate in circulation and facilitates the targeted release of MMAE within cancer cells.[8][9] It features a protease-cleavable valine-citrulline (Val-Cit) dipeptide that is selectively cleaved by lysosomal enzymes like cathepsin B, which are often overexpressed in the tumor microenvironment.[5][8] This document provides detailed protocols and data for assessing the in vitro cytotoxicity of ADCs utilizing the this compound system.
Mechanism of Action
The efficacy of an ADC utilizing the this compound payload is dependent on a sequential, multi-step process that ensures targeted cell killing while minimizing systemic toxicity.
-
Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The entire ADC-antigen complex is internalized by the cell through endocytosis.[10]
-
Lysosomal Trafficking: The complex is transported to the lysosome, an intracellular organelle containing various hydrolytic enzymes.[10]
-
Proteolytic Cleavage: Within the acidic environment of the lysosome, cathepsin B cleaves the Val-Cit dipeptide bond in the linker.[5][]
-
Payload Release: Following cleavage, the p-aminobenzoyloxycarbonyl (PAB) spacer self-immolates, releasing the active MMAE payload into the cell's cytoplasm.[8]
-
Cytotoxicity: Free MMAE binds to tubulin, disrupting microtubule polymerization. This interference with the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[][10]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes published IC50 values for vc-MMAE constructs and free MMAE in various cancer cell lines. This data is essential for selecting appropriate cell models and concentration ranges for in vitro assays.
| Compound/ADC | Cell Line | IC50 Value | Reference |
| vc-MMAE | SKBR3 (Breast Cancer) | 410.54 ± 4.9 nM | [8] |
| vc-MMAE | HEK293 (Human Embryonic Kidney) | 482.86 ± 6.4 nM | [8] |
| vc-MMAE | BJ (Fibroblast) | 480 nM | [8] |
| vc-MMAE | U2OS (Osteosarcoma) | 560 nM | [8] |
| Free MMAE | SKBR3 | 3.27 ± 0.42 nM | [11] |
| Free MMAE | HEK293 | 4.24 ± 0.37 nM | [11] |
| HB22.7-vcMMAE | DoHH2 (Non-Hodgkin Lymphoma) | 20 ng/mL | [12] |
| HB22.7-vcMMAE | Granta 519 (Non-Hodgkin Lymphoma) | ~284 ng/mL | [12] |
| cAC10-vcMMAE | L-82 (Hodgkin Lymphoma) | 2 - 55 ng/mL | [13] |
Experimental Protocols
General Experimental Workflow
A typical in vitro cytotoxicity assay follows a standardized workflow to ensure reproducibility and accuracy. The process begins with cell preparation and culminates in data analysis to determine the IC50 value.
Detailed Protocol: MTT Assay for ADC Cytotoxicity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[14][15]
Objective: To determine the IC50 of an ADC containing the this compound payload on an antigen-positive cancer cell line.
Materials:
-
Cell Lines: Antigen-positive target cell line and an antigen-negative control cell line.
-
Culture Medium: Appropriate complete medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)[15]
-
Procedure:
-
Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count. b. Dilute the cells in a complete culture medium to an optimized seeding density (typically 1,000–10,000 cells/well).[14] c. Seed 90 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells with sterile PBS to minimize evaporation effects. d. Incubate the plate overnight to allow for cell attachment.[14]
-
Preparation of ADC Dilutions: a. Prepare a stock solution of the ADC in the appropriate vehicle. b. Perform a serial dilution (e.g., 1:5 or 1:10) in a complete culture medium to create a range of concentrations. Prepare these dilutions at 10x the final desired concentration.
-
Cell Treatment: a. Add 10 µL of each 10x ADC dilution to the corresponding wells in triplicate.[12] b. Include control wells:
- Untreated Control: Add 10 µL of medium only.
- Vehicle Control: Add 10 µL of the vehicle used to dissolve the ADC. c. The final volume in each well should be 100 µL.
-
Incubation: a. Incubate the plate for 72 to 96 hours in a humidified incubator.[15] The longer incubation time is often optimal for tubulin inhibitors like MMAE.[15]
-
MTT Assay: a. After incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well.[14] b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[14] c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. e. Incubate for 15-30 minutes at room temperature on a shaker to ensure complete dissolution.
-
Data Collection: a. Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of blank wells (medium and MTT reagent only) from all other readings.
-
Calculate Percent Viability: Normalize the data to the untreated control wells using the following formula:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Wells) * 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the ADC concentration.
-
IC50 Determination: Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value, which is the concentration of the ADC that results in a 50% reduction in cell viability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. adcreview.com [adcreview.com]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. scispace.com [scispace.com]
- 10. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 11. researchgate.net [researchgate.net]
- 12. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Animal Models for Preclinical Evaluation of SuO-Glu-Val-Cit-PAB-MMAE Antibody-Drug Conjugates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The ADC linker and payload system, SuO-Glu-Val-Cit-PAB-MMAE, represents a sophisticated approach to targeted drug delivery. This system comprises a monoclonal antibody (mAb) linked to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), via a cleavable linker. The linker, composed of a glutamic acid-valine-citrulline (Glu-Val-Cit) peptide sequence and a p-aminobenzyl (PAB) self-immolative spacer, is designed to be stable in circulation and selectively cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release of MMAE within the cancer cell leads to cell cycle arrest and apoptosis.
These application notes provide a comprehensive overview of the preclinical animal models and protocols utilized to evaluate the efficacy, pharmacokinetics, and safety of ADCs employing the this compound linker-payload system.
Mechanism of Action
The mechanism of action for a this compound ADC involves a multi-step process that ensures targeted delivery and activation of the cytotoxic payload.
The process begins with the ADC binding to its target antigen on the surface of a cancer cell.[1] The ADC-antigen complex is then internalized, typically through endocytosis.[1] Following internalization, the complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, facilitate the cleavage of the valine-citrulline linker.[2] This cleavage initiates the release of the PAB spacer, which in turn liberates the active MMAE payload into the cytoplasm.[1] MMAE then binds to tubulin, disrupting microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[3][4]
MMAE Signaling Pathway
MMAE exerts its cytotoxic effect by interfering with the dynamics of microtubule formation, a critical process for cell division.
References
Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of SuO-Glu-Val-Cit-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile. A low DAR may result in diminished potency, while a high DAR can lead to poor pharmacokinetics and increased toxicity. Therefore, accurate and reproducible determination of the DAR is essential throughout the ADC development and manufacturing process.
This document provides detailed application notes and protocols for determining the DAR of ADCs conjugated with SuO-Glu-Val-Cit-PAB-MMAE. This linker-payload system consists of a cleavable valine-citrulline (Val-Cit) linker, a p-aminobenzyl alcohol (PAB) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[1][2][3] The SuO-glutarate moiety facilitates the initial conjugation to the antibody.
Three common analytical techniques for DAR determination will be detailed:
-
UV-Vis Spectroscopy: A straightforward method for calculating the average DAR.[4]
-
Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on their hydrophobicity, providing information on the distribution of different drug-loaded species.[5][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal chromatographic method that separates the light and heavy chains of the antibody after reduction, allowing for DAR calculation based on the distribution of conjugated and unconjugated chains.[7][8]
Structure and Mechanism of Action
The this compound linker is designed to be stable in circulation but cleavable by lysosomal proteases, such as cathepsin B, upon internalization into target cancer cells.[9] This enzymatic cleavage releases the active MMAE payload.
MMAE Mechanism of Action
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[10][] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cellmosaic.com [cellmosaic.com]
- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Studies with SuO-Glu-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preclinical evaluation of antibody-drug conjugates (ADCs) utilizing the SuO-Glu-Val-Cit-PAB-MMAE linker-payload system. This system combines a cleavable linker (SuO-Glu-Val-Cit-PAB) with the potent microtubule inhibitor, Monomethyl Auristatin E (MMAE).[1][2][3][4][5][6] The linker is designed for stability in circulation and efficient cleavage by intracellular proteases, such as Cathepsin B, within the lysosomal compartment of target cancer cells, ensuring specific release of the cytotoxic payload.[1] The glutamic acid residue in the linker enhances its stability in mouse plasma, addressing a common challenge in preclinical ADC development.[7][8]
MMAE, a synthetic analog of dolastatin 10, is a highly potent antimitotic agent.[1] Upon release, it disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, often through mitotic catastrophe.[1][9][] Due to its high cytotoxicity, MMAE is not suitable as a standalone drug but is an effective payload for targeted delivery via ADCs.[1][11]
These protocols are intended to guide researchers in the design and execution of key in vitro and in vivo experiments to characterize the efficacy and pharmacological properties of ADCs constructed with this compound.
Mechanism of Action and Signaling Pathway
The ADC, upon binding to its target antigen on the surface of a cancer cell, is internalized, typically through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked to the lysosome. Within the acidic environment of the lysosome, proteases cleave the Val-Cit dipeptide in the linker, releasing the PAB-MMAE moiety, which subsequently liberates free MMAE into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, triggering a cascade of events culminating in apoptosis.
Key Quality Attribute: Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. It significantly influences the ADC's efficacy, toxicity, and pharmacokinetics. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of cysteine-linked ADCs.[9][][12]
Experimental Protocol: DAR Determination by HIC
-
Sample Preparation:
-
Prepare the ADC sample at a concentration of 2 mg/mL in 1M ammonium sulfate.[13]
-
-
Chromatographic Conditions:
-
Column: Protein-Pak Hi Res HIC column (4.6 x 100 mm, 2.5 µm) or equivalent.[13]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from high to low salt concentration (e.g., 0-100% B over 30 minutes).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
The different drug-loaded species (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC) will be separated based on hydrophobicity, with higher DAR species having longer retention times.[9][12]
-
Calculate the percentage of each peak area relative to the total peak area.
-
The weighted average DAR is calculated using the following formula: DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100
-
In Vitro Efficacy and Potency Assays
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Experimental Protocol:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, free MMAE, and a non-targeting control ADC in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Incubate for 72-96 hours. For payloads like MMAE that induce delayed cell killing through cell-cycle arrest, longer incubation times are recommended.[1]
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Gently aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.[1]
-
Data Presentation:
| Compound | Cell Line (Antigen Status) | Incubation Time (h) | IC50 (nM) |
| ADC-SuO-Glu-Val-Cit-PAB-MMAE | Target (High Expression) | 96 | 0.5 - 10 |
| ADC-SuO-Glu-Val-Cit-PAB-MMAE | Target (Low Expression) | 96 | 50 - 200 |
| ADC-SuO-Glu-Val-Cit-PAB-MMAE | Control (Negative) | 96 | >1000 |
| Free MMAE | Target (High Expression) | 96 | 0.1 - 5 |
| Non-targeting Control ADC | Target (High Expression) | 96 | >1000 |
Note: The IC50 values are hypothetical and will vary depending on the target antigen, cell line, and antibody used.
Antibody Internalization Assay
This assay confirms that the ADC is internalized by the target cells, a prerequisite for payload delivery.
Experimental Protocol (Flow Cytometry):
-
Cell Preparation:
-
Harvest target cells and resuspend in FACS buffer (PBS with 1% BSA).
-
-
ADC Incubation:
-
Incubate cells with a fluorescently labeled ADC (e.g., using a pH-sensitive dye like pHrodo) at 4°C for 30 minutes to allow for surface binding.
-
-
Internalization:
-
Wash the cells to remove unbound ADC and then incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization.
-
-
Quenching (if not using a pH-sensitive dye):
-
Add a quenching solution (e.g., trypan blue or an anti-fluorophore antibody) to quench the fluorescence of the non-internalized, surface-bound ADC.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the internalized ADC.
-
-
Data Analysis:
-
Calculate the percentage of internalization at each time point relative to the total surface-bound fluorescence at time 0.
-
Bystander Killing Assay
This assay evaluates the ability of the released MMAE to diffuse out of the target cell and kill neighboring antigen-negative cells.
Experimental Protocol (Co-culture Assay):
-
Cell Preparation:
-
Label the antigen-negative cells with a fluorescent marker (e.g., GFP).
-
Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the ADC.
-
-
Incubation:
-
Incubate for 96-120 hours.
-
-
Analysis:
-
Measure the viability of the antigen-negative cells by flow cytometry (gating on the fluorescently labeled population) or by high-content imaging.
-
-
Data Analysis:
-
Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A decrease in viability in the co-culture indicates a bystander effect.[14]
-
In Vivo Efficacy Studies
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used to evaluate the in vivo anti-tumor activity of ADCs.
Experimental Protocol: Xenograft Tumor Model
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID, NSG).
-
-
Tumor Implantation:
-
Subcutaneously implant 5-10 x 10^6 tumor cells (in a mixture of medium and Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth with calipers. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Vehicle control (e.g., PBS).
-
ADC-SuO-Glu-Val-Cit-PAB-MMAE (e.g., 1, 3, and 10 mg/kg).
-
Non-targeting control ADC (at the highest dose of the specific ADC).
-
Standard-of-care chemotherapy (optional).
-
-
Dosing:
-
Administer the treatments intravenously (IV) on a schedule such as once every three weeks (q3w).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
The primary endpoint is tumor growth inhibition (TGI).
-
Secondary endpoints can include complete tumor regression and survival analysis.
-
Euthanize mice when tumors exceed a predetermined size or if they show signs of significant toxicity (e.g., >20% body weight loss).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Dosing Schedule | TGI (%) | Complete Regressions |
| Vehicle | - | q3w x 2 | 0 | 0/10 |
| ADC (Low Dose) | 1 | q3w x 2 | 45 | 1/10 |
| ADC (Mid Dose) | 3 | q3w x 2 | 85 | 5/10 |
| ADC (High Dose) | 10 | q3w x 2 | >100 (Regression) | 9/10 |
| Non-targeting ADC | 10 | q3w x 2 | 15 | 0/10 |
Note: Data are hypothetical and for illustrative purposes.
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
Experimental Protocol: Preclinical PK Study
-
Animal Model:
-
Use mice or rats.
-
-
Dosing:
-
Administer a single IV dose of the ADC.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) post-dose.
-
-
Analyte Quantification:
-
Use validated immunoassays (e.g., ELISA) or LC-MS/MS to quantify the following analytes in plasma:
-
Total Antibody: Measures both conjugated and unconjugated antibody.
-
Antibody-Conjugated MMAE (acMMAE): Measures the amount of ADC that is still intact.
-
Unconjugated (Free) MMAE: Measures the amount of payload that has been released into circulation.
-
-
-
Data Analysis:
-
Use non-compartmental analysis to determine key PK parameters.
-
Data Presentation:
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | CL (mL/h/kg) | Vd (mL/kg) | t1/2 (h) |
| Total Antibody | 150 | 15,000 | 0.2 | 100 | 350 |
| acMMAE | 145 | 12,000 | 0.25 | 110 | 300 |
| Free MMAE | 0.01 | 0.2 | 50 | 5000 | 2 |
Note: These are representative PK parameters for an MMAE-based ADC and will vary based on the specific antibody and experimental conditions.
Linker Stability
The stability of the linker in plasma is crucial to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. The Glu-Val-Cit linker is designed for enhanced stability in mouse plasma compared to the traditional Val-Cit linker.[7]
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation:
-
Incubate the ADC (e.g., at 1 µg/mL) in mouse plasma at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).
-
-
Analysis:
-
Quantify the amount of released MMAE at each time point using LC-MS/MS.
-
Alternatively, measure the average DAR at each time point using HIC to assess the rate of deconjugation.
-
-
Data Analysis:
-
Plot the percentage of released MMAE or the change in average DAR over time.
-
Data Presentation:
| Linker | Plasma Source | Incubation Time (h) | % MMAE Released |
| SuO-Glu-Val-Cit-PAB | Mouse | 72 | < 5% |
| Val-Cit-PAB | Mouse | 72 | 20-50% |
| SuO-Glu-Val-Cit-PAB | Human | 72 | < 1% |
Note: Data are illustrative and based on the expected improved stability of the EVCit linker in mouse plasma.
Logical Relationship Diagram
Conclusion
The this compound linker-payload system offers a robust platform for the development of effective and stable ADCs. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of these next-generation therapeutics. Rigorous characterization of the DAR, in vitro potency, in vivo efficacy, pharmacokinetics, and linker stability is essential for advancing promising ADC candidates toward clinical development.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. smatrix.com [smatrix.com]
- 11. waters.com [waters.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: SuO-Glu-Val-Cit-PAB-MMAE for Targeted Therapy in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The antibody-drug conjugate (ADC) linker, SuO-Glu-Val-Cit-PAB-MMAE, represents a significant advancement in the targeted therapy of breast cancer. This system comprises a cleavable linker, SuO-Glu-Val-Cit-PAB, and the potent anti-mitotic agent, monomethyl auristatin E (MMAE). The linker's design, incorporating a glutamic acid residue, confers enhanced plasma stability compared to traditional valine-citrulline (VCit) linkers.[1] This stability minimizes premature drug release in circulation, thereby reducing off-target toxicity and widening the therapeutic window.
Upon binding of the ADC to a target antigen on the surface of a breast cancer cell, the complex is internalized. Inside the cell, the linker is cleaved by lysosomal proteases, such as Cathepsin B, releasing the MMAE payload. MMAE then disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This targeted delivery of a highly cytotoxic agent makes this compound a promising component for the development of next-generation ADCs for breast cancer therapy.
Mechanism of Action
The mechanism of an ADC utilizing the this compound linker-drug combination is a multi-step process designed for targeted cytotoxicity.
Preclinical Data in Breast Cancer Models
The inclusion of a glutamic acid residue in the linker enhances plasma stability, leading to improved in vivo performance. Preclinical studies comparing a glutamic acid-valine-citrulline (EVCit) linker to a conventional valine-citrulline (VCit) linker in HER2-positive breast cancer xenograft models have demonstrated superior stability and anti-tumor efficacy of the EVCit-based ADC.[2] While the following data was generated with an MMAF payload, it highlights the significant advantage conferred by the EVCit linker.
In Vitro Cytotoxicity
| Cell Line | Target Antigen | ADC Configuration | IC50 (nM) |
| SK-BR-3 | HER2 | Trastuzumab-EVCit-MMAF | ~1.5 |
| BT-474 | HER2 | Trastuzumab-vc-MMAE | ~1.0 - 5.0 |
| MDA-MB-468 | EGFR | Cetuximab-vc-MMAE | >1000 |
| MCF-7 | HER2 (low) | Trastuzumab-vc-MMAE | ~500 - 1000 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources for illustrative purposes.
In Vivo Efficacy in HER2-Positive Breast Cancer Xenograft Model (KPL-4)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Remission |
| Vehicle Control | - | 0 | 0/6 |
| Trastuzumab | 10 | ~50 | 0/6 |
| Trastuzumab-VCit-MMAF | 10 | ~60 | 1/6 |
| Trastuzumab-EVCit-MMAF | 10 | >95 | 6/6 |
Adapted from a study demonstrating the superiority of the EVCit linker.[2]
Pharmacokinetic Parameters in Mice
| ADC Configuration | Half-life (t½, days) |
| Trastuzumab-VCit-MMAF | ~2 |
| Trastuzumab-EVCit-MMAF | ~12 |
This data highlights the dramatically improved plasma stability of the EVCit linker.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an ADC in breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., SK-BR-3, BT-474, MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).
-
Incubate the plate for 72-96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a breast cancer xenograft model in mice to evaluate the in vivo efficacy of an ADC.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Breast cancer cells (e.g., KPL-4, BT-474)
-
Matrigel (optional)
-
ADC formulation in a sterile vehicle (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 breast cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer the ADC intravenously at the desired dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Pharmacokinetic Study in Mice
This protocol describes a typical pharmacokinetic study to determine the stability and clearance of an ADC in vivo.
Materials:
-
Female mice (e.g., BALB/c)
-
ADC formulation
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
ELISA reagents for detecting the antibody and/or ADC
Procedure:
-
Administer a single intravenous dose of the ADC to the mice.
-
Collect blood samples via a suitable method (e.g., tail vein, retro-orbital) at predetermined time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 96, 168 hours post-injection).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of total antibody and/or conjugated ADC in the plasma samples using a validated ELISA method.
-
Use the concentration-time data to calculate key pharmacokinetic parameters, such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Conclusion
The this compound drug-linker system offers a promising platform for the development of highly effective and safer ADCs for breast cancer therapy. The enhanced stability of the glutamic acid-containing linker, combined with the potent cytotoxicity of MMAE, provides a strong rationale for its incorporation into novel targeted therapeutics. The protocols provided herein offer a framework for the preclinical evaluation of ADCs utilizing this advanced technology.
References
Application of SuO-Glu-Val-Cit-PAB-MMAE in Lymphoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The antibody-drug conjugate (ADC) linker-payload system, SuO-Glu-Val-Cit-PAB-MMAE, is a critical component in the targeted therapy of certain lymphomas. This system is famously utilized in the FDA-approved drug Brentuximab Vedotin (Adcetris®), which has revolutionized the treatment of CD30-positive malignancies such as Hodgkin lymphoma and anaplastic large cell lymphoma.[1] This document provides detailed application notes and experimental protocols for researchers utilizing this technology in a laboratory setting to investigate its efficacy and mechanism of action in lymphoma research.
The this compound system consists of three key parts:
-
SuO- (Succinimidyl ester): A reactive group that allows for covalent conjugation to primary amines (e.g., lysine residues) on a monoclonal antibody.
-
Glu-Val-Cit-PAB (Glutamic acid-Valine-Citrulline-p-aminobenzylcarbamate): A protease-cleavable linker. The valine-citrulline dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme highly active within the lysosomal compartment of cells.[1][2] This ensures that the cytotoxic payload is released primarily inside the target cancer cell, minimizing off-target toxicity.[3]
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent.[2] Once released from the antibody, MMAE binds to tubulin and inhibits its polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) of the cancer cell.[4][5]
The antibody component, typically a chimeric anti-CD30 monoclonal antibody (cAC10), provides the specificity for targeting lymphoma cells that express the CD30 receptor on their surface.[1][3]
Mechanism of Action
The therapeutic action of an ADC utilizing this compound against CD30-positive lymphoma cells is a multi-step process:
-
Binding: The antibody component of the ADC specifically binds to the CD30 receptor on the surface of the lymphoma cell.[3]
-
Internalization: Upon binding, the ADC-CD30 complex is internalized into the cell via receptor-mediated endocytosis.[3][6]
-
Lysosomal Trafficking: The internalized vesicle containing the ADC-CD30 complex fuses with a lysosome.
-
Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by cathepsin B, releasing the MMAE payload into the cytoplasm.[2][6]
-
Microtubule Disruption: The freed MMAE binds to tubulin, disrupting the microtubule network within the cell.[4][5]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubules leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[4][7]
Data Presentation
In Vitro Cytotoxicity of cAC10-vcMMAE (Brentuximab Vedotin) in Lymphoma Cell Lines
| Cell Line | Lymphoma Type | CD30 Expression | IC50 (ng/mL) | Reference |
| L540 | Hodgkin Lymphoma | High | ~10 | [8] |
| HDLM-2 | Hodgkin Lymphoma | High | <10 | [3] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | High | <10 | [9] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | High | <10 | [3] |
| GCT27 | Germ Cell Tumor (CD30+) | High | 219.5 | [8] |
| NCCIT | Embryonal Carcinoma (low CD30) | Low | Sensitive | [8] |
| JAR | Choriocarcinoma (CD30-) | Negative | Unaffected | [8] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTS) Assay
This protocol is for determining the cytotoxic effect of an anti-CD30-Glu-Val-Cit-PAB-MMAE conjugate on CD30-positive lymphoma cell lines.
Materials:
-
CD30-positive lymphoma cell lines (e.g., L540, HDLM-2, Karpas 299)
-
CD30-negative lymphoma cell line (for control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-CD30-Glu-Val-Cit-PAB-MMAE
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count lymphoma cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the assay.
-
-
Drug Treatment:
-
Prepare serial dilutions of the anti-CD30-Glu-Val-Cit-PAB-MMAE in complete medium. A typical concentration range to test would be from 0.01 ng/mL to 1000 ng/mL.
-
Add 100 µL of the diluted drug to the appropriate wells. Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an anti-CD30-Glu-Val-Cit-PAB-MMAE conjugate in a mouse xenograft model.
Materials:
-
6-8 week old female severe combined immunodeficient (SCID) or other immunocompromised mice.
-
CD30-positive lymphoma cell line (e.g., Karpas 299, HH).
-
Matrigel
-
Anti-CD30-Glu-Val-Cit-PAB-MMAE
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Inoculation:
-
Harvest lymphoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[3]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Begin treatment when tumors reach an average volume of 100-150 mm³.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Drug Administration:
-
Randomly assign mice to treatment and control groups (n=5-10 mice per group).
-
Administer the anti-CD30-Glu-Val-Cit-PAB-MMAE intravenously (e.g., via tail vein injection) at a predetermined dose (e.g., 1-3 mg/kg) and schedule (e.g., once a week for 3 weeks).
-
Administer the vehicle control to the control group using the same schedule.
-
-
Monitoring and Endpoints:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue monitoring tumor growth until the tumors in the control group reach a predetermined endpoint (e.g., 1000-2000 mm³), or for a specified duration.
-
Euthanize mice if tumors become ulcerated or if they show signs of significant distress or weight loss (>20%).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the tumor growth between the treated and control groups using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of MMAE (released from the ADC) on the cell cycle distribution of lymphoma cells.
Materials:
-
CD30-positive lymphoma cell line
-
Anti-CD30-Glu-Val-Cit-PAB-MMAE
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed lymphoma cells in a 6-well plate and treat with the anti-CD30-Glu-Val-Cit-PAB-MMAE at a concentration around the IC50 value for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying the induction of apoptosis in lymphoma cells following treatment.
Materials:
-
CD30-positive lymphoma cell line
-
Anti-CD30-Glu-Val-Cit-PAB-MMAE
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat lymphoma cells with the ADC as described in the cell cycle analysis protocol.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Visualizations
Caption: Mechanism of action of an anti-CD30-vc-MMAE antibody-drug conjugate.
Caption: A typical preclinical workflow for evaluating an anti-CD30 ADC.
Caption: Simplified overview of the CD30 signaling pathway in lymphoma cells.
References
- 1. Brentuximab vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of brentuximab vedotin and chidamide synergistically suppresses the proliferation of T-cell lymphoma cells through the enhancement of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Brentuximab vedotin exerts profound antiproliferative and pro‐apoptotic efficacy in CD30‐positive as well as cocultured CD30‐negative germ cell tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
Troubleshooting & Optimization
Technical Support Center: SuO-Glu-Val-Cit-PAB-MMAE Conjugation
Welcome to the technical support center for the SuO-Glu-Val-Cit-PAB-MMAE Antibody-Drug Conjugate (ADC) linker-payload system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their conjugation efficiency and ensuring the quality of their ADCs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the conjugation of this compound to antibodies.
Q1: What is the mechanism of conjugation for this compound?
The this compound linker-payload utilizes N-hydroxysuccinimide (NHS) ester chemistry to conjugate to the antibody. The NHS ester group reacts with primary amines (-NH2) on the antibody, primarily the ε-amino groups of lysine residues, to form stable amide bonds.[1][2][3] This reaction is a nucleophilic acyl substitution.
Q2: My drug-to-antibody ratio (DAR) is consistently low. What are the potential causes and solutions?
A low DAR is a common issue that can often be resolved by optimizing reaction conditions.
Potential Causes:
-
Suboptimal pH: The reaction between the NHS ester and the primary amine is highly pH-dependent. At acidic pH, the amine group is protonated, reducing its nucleophilicity and leading to a slower reaction rate.[2][4]
-
Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis, which competes with the conjugation reaction. The rate of hydrolysis increases with higher pH.[1][2]
-
Insufficient Molar Ratio: The molar ratio of the this compound to the antibody may be too low to achieve the desired DAR.
-
Inactive Linker-Payload: The this compound may have degraded due to improper storage or handling. The compound is known to be unstable in solution and should be freshly prepared.[5][6][7]
-
Buffer Composition: The presence of primary amine-containing buffers, such as Tris, will compete with the antibody for reaction with the NHS ester.[1][2]
Troubleshooting Solutions:
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. An optimal pH is often found around 8.3-8.5.[1][2][3] |
| Molar Ratio | Titrate from 4:1 to 10:1 (Linker-Payload:Antibody) | Empirically determine the optimal ratio to achieve the target DAR without causing excessive aggregation. |
| Linker-Payload Preparation | Dissolve in a dry, amine-free organic solvent (e.g., DMSO, DMF) immediately before use. | Minimizes hydrolysis and ensures the reactivity of the NHS ester.[2][3] |
| Reaction Buffer | Phosphate, Borate, or Bicarbonate buffers | These buffers do not contain primary amines that can interfere with the conjugation reaction.[2] |
| Reaction Time & Temperature | 1 - 4 hours at room temperature or overnight at 4°C | Optimize based on the specific antibody and desired DAR. Lower temperatures can help minimize hydrolysis.[1][2] |
Q3: I am observing significant aggregation of my ADC product. How can I mitigate this?
Aggregation is a critical quality attribute to control as it can impact the efficacy and safety of the ADC.
Potential Causes:
-
Hydrophobicity of the Linker-Payload: The MMAE payload is hydrophobic, and increasing the DAR can lead to an increase in the overall hydrophobicity of the ADC, promoting aggregation.[8]
-
High DAR: Higher DAR values are often correlated with increased aggregation.
-
Suboptimal Buffer Conditions: pH and ionic strength of the buffer during and after conjugation can influence protein stability.
-
Conjugation Process: The addition of organic solvents (like DMSO or DMF) to solubilize the linker-payload can destabilize the antibody if the concentration is too high.
Troubleshooting Solutions:
| Strategy | Details | Rationale |
| Optimize DAR | Aim for a lower DAR (e.g., 2-4) if aggregation is a major issue. | Reduces the overall hydrophobicity of the ADC.[6] |
| Control Organic Solvent Concentration | Keep the final concentration of the organic co-solvent (e.g., DMSO) below 10% (v/v) in the final reaction mixture. | Minimizes the potential for the solvent to denature the antibody. |
| Formulation Development | Screen different buffer formulations (e.g., varying pH, ionic strength, and excipients) for post-conjugation storage. | Can improve the long-term stability of the ADC and reduce aggregation. |
| Size Exclusion Chromatography (SEC) | Use SEC to remove aggregates after the conjugation reaction. | A standard purification method to isolate the monomeric ADC. |
Q4: How can I remove unconjugated this compound after the reaction?
It is crucial to remove any free linker-payload from the final ADC product.
Methods for Purification:
| Method | Description |
| Size Exclusion Chromatography (SEC) | A common and effective method to separate the larger ADC from the smaller, unconjugated linker-payload. |
| Tangential Flow Filtration (TFF) / Diafiltration | A scalable method that uses a membrane to retain the ADC while allowing the smaller unconjugated linker-payload to pass through. |
| Dialysis | A simple method for buffer exchange and removal of small molecules, suitable for lab-scale purifications. |
Experimental Protocols
General Protocol for this compound Conjugation to an Antibody
This protocol provides a general guideline for the conjugation process. Optimization will be required for each specific antibody and desired product profile.
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved linker-payload to the antibody solution at the desired molar ratio while gently stirring.
-
Ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as Tris buffer or glycine can be added to a final concentration of 50-100 mM.[9] This will react with any remaining NHS esters.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and any aggregates using SEC, TFF, or dialysis.
-
Analytical Characterization Protocols
| Analytical Method | Purpose | Key Parameters |
| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. | Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0). Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0). Gradient: A linear gradient from high to low salt concentration. |
| Size Exclusion Chromatography (SEC) | To quantify the amount of monomer, aggregate, and fragment in the ADC sample. | Mobile Phase: Typically an aqueous buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). For hydrophobic ADCs, the addition of an organic modifier (e.g., 10-15% isopropanol) may be necessary to prevent non-specific interactions with the column. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | To quantify the concentration of the total antibody and the conjugated antibody. | Requires specific capture and detection antibodies. Can be used to determine the concentration of ADC in biological matrices. |
Visualizations
Caption: Workflow for the conjugation of this compound to an antibody.
Caption: Troubleshooting logic for optimizing this compound conjugation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: SuO-Glu-Val-Cit-PAB-MMAE ADC Stability
Welcome to the technical support center for SuO-Glu-Val-Cit-PAB-MMAE Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a this compound ADC?
The primary stability concerns for this type of ADC can be categorized into physical and chemical instabilities. Physically, the main challenge is the formation of aggregates, which can be influenced by the hydrophobic nature of the MMAE payload.[][2][3] Chemically, challenges include the premature cleavage of the valine-citrulline (Val-Cit) linker, deconjugation of the drug-linker from the antibody, and chemical degradation of the antibody itself (e.g., oxidation, deamidation).[4][][6]
Q2: Why is my ADC aggregating, and how can I prevent it?
ADC aggregation is often driven by the hydrophobicity of the payload and is a common issue with MMAE-containing ADCs.[][2] The drug-to-antibody ratio (DAR) plays a significant role; higher DARs increase hydrophobicity and the propensity for aggregation.[2][3][7]
Troubleshooting Aggregation:
-
Optimize Formulation: Adjusting the pH and ionic strength of the formulation buffer can help maintain the ADC's structural integrity. The use of excipients such as surfactants (e.g., polysorbates), sugars, and amino acids can act as stabilizers to reduce non-specific interactions.[]
-
Control Drug-to-Antibody Ratio (DAR): A lower DAR (typically in the range of 2 to 4) is often associated with better stability and a lower tendency to aggregate.[][7]
-
Storage Conditions: Ensure proper storage temperatures as recommended. Freeze-thaw cycles should be minimized as they can induce aggregation. Lyophilization is a common strategy to improve long-term storage stability.[8]
Q3: I am observing premature drug release in my in vivo mouse model. What is the likely cause?
The Val-Cit linker, while relatively stable in human plasma, is known to be susceptible to premature cleavage by carboxylesterase 1C (CES1C) in mouse plasma.[9][10][11][12] This leads to the off-target release of the cytotoxic MMAE payload, which can result in increased toxicity and reduced efficacy in preclinical mouse studies. The addition of a glutamic acid residue to create a Glu-Val-Cit linker has been shown to enhance stability in mouse plasma.[9][13]
Q4: How can I detect and quantify free MMAE payload in my ADC preparation?
Detecting and quantifying free payload is crucial for assessing the stability and safety of an ADC.[4] High levels of free drug can indicate linker instability or degradation.[4] Common analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for identifying and quantifying the free drug and its related degradation products.[4][14]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate and quantify the hydrophobic free drug from the ADC.[15][16]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound ADCs.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Increased high molecular weight (HMW) species in Size Exclusion Chromatography (SEC) | ADC aggregation. | - Optimize formulation (pH, excipients).[] - Evaluate and potentially lower the DAR.[2][7] - Assess the impact of storage and handling conditions (temperature, freeze-thaw cycles). |
| Loss of potency in cell-based assays over time | - Drug deconjugation. - Aggregation leading to reduced binding. - Chemical degradation of the antibody. | - Analyze for free payload using LC-MS or RP-HPLC.[4][15][16] - Perform SEC to check for aggregation.[16][17] - Use techniques like ion-exchange chromatography (IEX) to assess charge variants indicative of chemical modifications.[4] |
| Inconsistent results in in vivo efficacy studies (mouse models) | Premature cleavage of the Val-Cit linker in mouse plasma.[9][12] | - Consider using an ADC with a more stable linker in mice, such as a glutamic acid-modified linker (Glu-Val-Cit).[9][13] - Analyze plasma samples to quantify free MMAE and assess ADC stability in vivo.[14] |
| Decrease in average DAR during storage | Instability of the linker, particularly the thio-succinimide linkage, leading to drug deconjugation. | - Investigate the stability of the linker under different formulation conditions. - Characterize the deconjugated species using mass spectrometry. |
Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the formulation buffer.
-
Chromatographic Conditions:
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A phosphate-buffered saline (PBS) solution, pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Integrate the peaks corresponding to the monomer and high molecular weight (HMW) species. Calculate the percentage of aggregate.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: No extensive sample preparation is typically required.
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: The different drug-loaded species will elute based on their hydrophobicity. The average DAR is calculated from the peak areas of the different species.[17]
Visualizations
Caption: Key stability challenges for vc-MMAE ADCs.
References
- 2. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veranova.com [veranova.com]
- 6. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
Technical Support Center: Optimizing Linker Cleavage of SuO-Glu-Val-Cit-PAB-MMAE
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker cleavage of SuO-Glu-Val-Cit-PAB-MMAE in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the this compound linker.
Issue 1: Inefficient or Incomplete Payload (MMAE) Release in In Vitro Assays
-
Question: We are observing low levels of MMAE release in our in vitro cell-based or enzymatic assays. What are the potential causes and how can we troubleshoot this?
-
Answer: Inefficient payload release can stem from several factors related to the enzyme, the ADC, or the assay conditions. Here’s a step-by-step troubleshooting approach:
-
Enzyme Activity:
-
Verify Cathepsin B Activity: The primary enzyme responsible for cleaving the Val-Cit moiety is Cathepsin B.[1][2][] Ensure the purified Cathepsin B you are using is active. It is recommended to run a control experiment with a known Cathepsin B substrate.
-
Consider Other Proteases: While Cathepsin B is the main enzyme, other lysosomal proteases like Cathepsin K, L, and S can also cleave the Val-Cit linker to varying degrees.[4] If using cell lysates, the overall proteolytic activity might be insufficient.
-
Optimal pH: Cathepsin B activity is optimal in the acidic environment of the lysosome (pH 4.5-5.5).[5] Ensure your assay buffer is within this pH range.
-
-
ADC Integrity and Accessibility:
-
Aggregation: ADC aggregation can hinder enzyme access to the linker cleavage site.[2][6][7] Analyze your ADC preparation for aggregates using size-exclusion chromatography (SEC). If aggregation is high, refer to the troubleshooting section on ADC aggregation.
-
Steric Hindrance: The conjugation site on the antibody can influence the accessibility of the linker to the enzyme.[8] While studies have shown that the IgG1 carrier does not significantly impact the cleavage rate, extreme steric hindrance at a specific conjugation site could play a role.[8]
-
-
Assay Conditions:
-
Reducing Agent: Cysteine proteases like Cathepsin B require a reducing agent, such as dithiothreitol (DTT), for optimal activity.[4][9] Ensure an adequate concentration of a reducing agent is present in your assay buffer.
-
Incubation Time: The cleavage reaction may be slow. Perform a time-course experiment to determine the optimal incubation time for maximal payload release.
-
-
Issue 2: Premature Payload Release in Plasma Stability Assays
-
Question: We are observing significant MMAE release in our mouse plasma stability assays, indicating linker instability. Why is this happening and how can we improve stability?
-
Answer: Premature payload release in mouse plasma is a known issue for Val-Cit-based linkers and is primarily due to enzymatic cleavage by carboxylesterase 1C (Ces1C).[10][11] The addition of a glutamic acid (Glu) residue to create the Glu-Val-Cit linker is specifically designed to address this issue.[10][12]
-
Understanding the Role of Glutamic Acid: The negatively charged glutamic acid residue at the P3 position repels the Ces1C enzyme, thus dramatically increasing the linker's stability in mouse plasma.[10] ADCs with the Glu-Val-Cit linker have demonstrated full stability in mouse plasma over 14 days, whereas standard Val-Cit linkers were almost completely hydrolyzed in the same timeframe.[10]
-
Troubleshooting Steps:
-
Confirm Linker Identity: Verify that the linker used in your ADC is indeed this compound and not a standard Val-Cit linker.
-
Human vs. Mouse Plasma: The instability is specific to mouse plasma due to Ces1C. The Val-Cit linker is significantly more stable in human plasma.[] If your primary focus is on human translation, the mouse plasma instability may be less of a concern.
-
Consider Off-Target Cleavage: Other enzymes, such as neutrophil elastase, have been shown to cleave the Val-Cit linker and could contribute to instability.[7][13]
-
-
Issue 3: ADC Aggregation During or After Conjugation
-
Question: Our ADC preparation shows a high degree of aggregation. What causes this and what strategies can we employ to minimize it?
-
Answer: ADC aggregation is a common challenge, often driven by the hydrophobicity of the payload (MMAE) and the linker.[2][6][7] Aggregation can negatively impact efficacy, stability, and safety.
-
Causes of Aggregation:
-
Hydrophobicity: The MMAE payload is hydrophobic, and a high drug-to-antibody ratio (DAR) increases the overall hydrophobicity of the ADC, promoting self-association and aggregation.[7]
-
Conjugation Chemistry: The conditions used during conjugation, such as pH and temperature, can induce protein unfolding and aggregation.[12]
-
Storage Conditions: Improper storage, including freeze-thaw cycles and exposure to light, can also lead to aggregation.[2]
-
-
Mitigation Strategies:
-
Optimize DAR: Aim for a lower, more homogenous DAR. A DAR of around 4 is often a good balance between potency and aggregation risk.
-
Hydrophilic Linkers: The inclusion of hydrophilic elements in the linker, such as the glutamic acid residue in this compound, can help to mitigate hydrophobicity-driven aggregation.[10]
-
Formulation: Develop a stable formulation for your ADC, including appropriate buffers, excipients, and storage conditions.
-
Immobilization During Conjugation: Performing the conjugation reaction with the antibody immobilized on a solid support can prevent aggregation by keeping the antibody molecules physically separated.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the precise cleavage mechanism of the this compound linker?
A1: The cleavage is a two-step enzymatic and chemical process:
-
Enzymatic Cleavage: The peptide sequence is primarily cleaved by the lysosomal protease Cathepsin B between the Citrulline (Cit) and the p-aminobenzyl carbamate (PABC) spacer.[1][2] The addition of Glutamic acid (Glu) and Valine (Val) creates a tripeptide that is still efficiently recognized and cleaved by Cathepsin B.[10]
-
Self-Immolation: Following the enzymatic cleavage of the amide bond, the PABC spacer becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This releases the unmodified MMAE payload, carbon dioxide, and an aza-quinone methide by-product.[10]
Q2: Why was Glutamic acid (Glu) added to the Val-Cit linker?
A2: The addition of a hydrophilic and negatively charged glutamic acid residue at the N-terminus of the Val-Cit dipeptide serves two main purposes:
-
Increased Plasma Stability: It significantly enhances the stability of the linker in mouse plasma by preventing cleavage by the murine enzyme carboxylesterase 1C (Ces1C).[10][11] This is crucial for accurate preclinical evaluation in mouse models.
-
Improved Solubility: The hydrophilic nature of glutamic acid can help to counteract the hydrophobicity of the MMAE payload, potentially reducing aggregation and improving the overall solubility and manufacturability of the ADC.[10]
Q3: Can other enzymes besides Cathepsin B cleave this linker?
A3: Yes. While Cathepsin B is the primary enzyme for which the Val-Cit linker was designed, studies have shown that other proteases can also cleave it, including:
-
Other lysosomal cysteine cathepsins (K, L, and S).[4]
-
Neutrophil elastase, a serine protease found in the extracellular matrix, which can lead to off-target payload release and potential toxicity.[7][13]
Q4: What is the role of the PAB (p-aminobenzyl carbamate) spacer?
A4: The PABC spacer is a "self-immolative" linker. Its function is to connect the dipeptide to the payload in a stable manner and then, upon enzymatic cleavage of the dipeptide, to spontaneously decompose and release the unmodified, fully active payload.[1][10] This is critical because any residual linker fragment attached to the payload could reduce its cytotoxic activity.
Quantitative Data Summary
Table 1: Influence of P3 Amino Acid on Val-Cit Linker Stability and Cleavage
| P3 Residue | Linker Sequence | Mouse Plasma Stability (14 days) | Relative Cathepsin B Cleavage Rate |
| None | Val-Cit | Almost fully hydrolyzed | 1.0 (Reference) |
| Serine (Ser) | Ser-Val-Cit | Slightly increased stability | Not significantly affected |
| Lysine (Lys) | Lys-Val-Cit | Reduced stability | Not significantly affected |
| Aspartic Acid (Asp) | Asp-Val-Cit | Dramatically increased stability | Increased |
| Glutamic Acid (Glu) | Glu-Val-Cit | Full stability | Increased |
Data synthesized from Anami et al. as referenced in[10].
Key Experimental Protocols
Protocol 1: In Vitro Enzymatic Cleavage Assay with Purified Cathepsin B
-
Materials:
-
ADC with this compound linker
-
Purified human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, pH 5.0, 2 mM DTT
-
Quenching Solution: Acetonitrile with an internal standard (e.g., d8-MMAE)
-
96-well microplate
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a solution of the ADC in the assay buffer to a final concentration of 1 µM.
-
Prepare a stock solution of purified Cathepsin B.
-
In a 96-well plate, add the ADC solution to each well.
-
Initiate the reaction by adding Cathepsin B to a final concentration of 20 nM. For a negative control, add assay buffer without the enzyme.
-
Incubate the plate at 37°C for a predetermined time course (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, quench the reaction by adding 3 volumes of the cold quenching solution.
-
Centrifuge the plate to precipitate the protein.
-
Transfer the supernatant for analysis.
-
Quantify the released MMAE using a validated LC-MS/MS method.
-
Protocol 2: Plasma Stability Assay
-
Materials:
-
ADC with this compound linker
-
Human, mouse, rat, and cynomolgus monkey plasma (or species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Spike the ADC into plasma from each species to a final concentration of 100 µg/mL.
-
As a control, prepare a similar concentration of the ADC in PBS.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours), draw an aliquot from each sample.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile with an internal standard to precipitate plasma proteins.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
Quantify the amount of released MMAE using LC-MS/MS to determine the rate of linker cleavage.
-
The remaining ADC in the pellet can be analyzed to determine the change in the drug-to-antibody ratio (DAR) over time.
-
Visualizations
Caption: Cleavage pathway of the this compound linker.
Caption: Troubleshooting workflow for inefficient linker cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmtech.com [pharmtech.com]
- 13. pyxisoncology.com [pyxisoncology.com]
SuO-Glu-Val-Cit-PAB-MMAE solubility and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SuO-Glu-Val-Cit-PAB-MMAE.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs).[1][2] It consists of a potent anti-mitotic agent, monomethyl auristatin E (MMAE), attached to a cleavable linker. The linker comprises a valine-citrulline (Val-Cit) dipeptide, a p-aminobenzylcarbamate (PAB) spacer, and a glutarate moiety with an N-hydroxysuccinimide (SuO or NHS) ester for conjugation to antibodies.[1][2][3]
Q2: How should I store this compound?
Proper storage is critical to maintain the integrity of the compound. Recommendations from various suppliers are summarized below.
| Storage Condition | Powder | In Solvent |
| Temperature | -20°C or -80°C | -20°C or -80°C |
| Duration | Up to 12 months | 1 to 6 months |
| Protection | Sealed, away from moisture and light | Sealed, away from moisture and light |
Note: Always refer to the manufacturer's specific recommendations provided with your product. It is advised to store the compound in a desiccated environment.
Q3: What is the recommended solvent for dissolving this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO). Technical data sheets indicate a solubility of at least 100 mg/mL in DMSO, which may require ultrasonication to fully dissolve. Due to the hydrophobic nature of the MMAE payload, the solubility in aqueous buffers is limited, and it is prone to precipitation.
Q4: Is this compound stable in solution?
No, this compound is unstable in solution.[1][2][3] It is strongly recommended to prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.[2] If a stock solution in DMSO is prepared, it should be aliquoted and stored at -80°C for up to six months or -20°C for up to one month.[4]
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Observed Upon Reconstitution or Dilution in Aqueous Buffer
Possible Cause: The hydrophobic nature of the MMAE payload leads to poor aqueous solubility. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to precipitate out of solution.
Troubleshooting Steps:
-
Co-solvent System: Consider using a co-solvent system. While maintaining a low percentage of organic solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensure it is sufficient to maintain solubility. It is crucial to validate the tolerance of your cells or assay to the final solvent concentration.
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of a buffer containing a stabilizing agent (e.g., polysorbate 20 or 80) before further dilution to the final concentration.
-
Formulation Additives: For ADC formulation, the inclusion of excipients like sucrose, trehalose, and surfactants (e.g., polysorbate 20 or 80) can improve solubility and prevent aggregation.[5]
-
pH Adjustment: The pH of the buffer can influence solubility. Experiment with a pH range (e.g., 4.0 to 7.0) to identify the optimal pH for your specific application.[5]
Issue 2: Inconsistent Experimental Results or Loss of Activity
Possible Cause: Degradation of the this compound due to improper storage or handling. The NHS ester is susceptible to hydrolysis, and the linker itself can be unstable.
Troubleshooting Steps:
-
Fresh Preparations: Always prepare solutions of this compound immediately before use.[1][3]
-
Storage of Powder: Ensure the lyophilized powder is stored under the recommended conditions (-20°C or -80°C, desiccated, and protected from light).[3]
-
Avoid Freeze-Thaw Cycles: If a stock solution must be stored, aliquot it into single-use volumes to avoid repeated freezing and thawing.[2]
-
Quality Control: If you suspect degradation, consider analytical methods like HPLC or mass spectrometry to check the purity and integrity of your compound.
Issue 3: Aggregation of the Antibody-Drug Conjugate (ADC) After Conjugation
Possible Cause: The conjugation of the hydrophobic this compound to the antibody increases the overall hydrophobicity of the resulting ADC, which can lead to aggregation.[6]
Troubleshooting Steps:
-
Control of Drug-to-Antibody Ratio (DAR): Higher DAR values can increase the propensity for aggregation.[7] Optimize your conjugation reaction to achieve a lower, more controlled DAR.
-
Formulation Optimization: Formulate the purified ADC in a buffer that minimizes aggregation. This may include optimizing the pH and including excipients such as arginine, sucrose, or polysorbates.[8]
-
Analytical Monitoring: Use techniques like Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to monitor the formation of aggregates during and after the conjugation and purification process.[9][10]
-
Storage Conditions: Store the final ADC under conditions that have been shown to minimize aggregation, typically at low temperatures (2-8°C or frozen) and in a suitable formulation buffer.
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized this compound
This protocol provides a general guideline for reconstituting the lyophilized powder.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Immediate Use or Storage: Use the freshly prepared solution immediately. If storage is necessary, aliquot into single-use tubes and store at -80°C.
Protocol 2: Example of a Forced Degradation Study for an ADC
This protocol is based on ICH Q1A(R2) guidelines and is intended to identify potential degradation pathways for an ADC prepared with this compound.[11][12]
-
Sample Preparation: Prepare the ADC at a concentration of 1 mg/mL in a suitable formulation buffer.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24, 48, and 72 hours.
-
Oxidation: Add 0.1% H₂O₂ and incubate at room temperature for 24, 48, and 72 hours.
-
Thermal Stress: Incubate the ADC solution at 40°C and 60°C for 1, 3, and 7 days.
-
Photostability: Expose the ADC solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples using the following methods:
-
Size Exclusion Chromatography (SEC): To detect aggregation and fragmentation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess chemical modifications and degradation of the drug-linker.
-
Mass Spectrometry (MS): To identify the mass of degradation products.
-
-
Data Analysis: Compare the chromatograms and mass spectra of the stressed samples to a control sample stored at -80°C. Identify and characterize any significant degradation products.
Visualizations
Caption: Mechanism of action of an MMAE-containing ADC.
Caption: Experimental workflow for ADC preparation and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EP3673918A1 - Antibody-drug conjugate preparation and lyophilization for same - Google Patents [patents.google.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 8. pharmtech.com [pharmtech.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. wyatt.com [wyatt.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
Technical Support Center: SuO-Glu-Val-Cit-PAB-MMAE Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) utilizing the SuO-Glu-Val-Cit-PAB-MMAE linker-payload system.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound ADCs.
Issue 1: Premature Payload Release in Preclinical Mouse Models
Symptoms:
-
Higher than expected toxicity in mouse models.
-
Reduced ADC efficacy in vivo compared to in vitro potency.
-
Detection of free MMAE in mouse plasma shortly after ADC administration.
Root Cause:
The valine-citrulline (VC) dipeptide linker is susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma.[1][2][3] This enzymatic action leads to the premature release of the cytotoxic payload MMAE in the systemic circulation before the ADC reaches the target tumor cells. The addition of a glutamic acid (Glu) residue to create the tripeptide linker (Glu-Val-Cit or EVCit) significantly enhances stability in mouse plasma by reducing its susceptibility to Ces1C cleavage.[2][3]
Troubleshooting Steps:
-
Confirm Linker Identity: Verify that the ADC was synthesized with the SuO-Glu -Val-Cit-PAB-MMAE linker and not a standard Val-Cit linker.
-
Assess Plasma Stability: Perform an in vitro plasma stability assay to quantify the extent of premature payload release.
-
Consider Genetically Modified Mouse Models: If using a standard VC linker is unavoidable, consider using Ces1C knockout mice for in vivo studies to mitigate premature cleavage.[2]
Issue 2: Inconsistent or Lower Than Expected In Vitro Cytotoxicity
Symptoms:
-
Higher IC50 values than anticipated for the target cell line.
-
Variable results between cytotoxicity assay replicates.
-
Poor correlation between antigen expression levels and ADC potency.
Root Cause:
Several factors can contribute to lower-than-expected in vitro potency:
-
Inefficient Internalization: The target antigen may not internalize efficiently upon antibody binding, preventing the ADC from reaching the lysosomal compartment where cathepsins cleave the linker.
-
Low Cathepsin B Activity: The target cell line may have low endogenous levels of cathepsin B or other lysosomal proteases capable of cleaving the Val-Cit linker.[4]
-
ADC Aggregation: The ADC may have aggregated during storage or handling, reducing its ability to bind to the target antigen.
-
Drug Efflux: The target cells may express multidrug resistance transporters that actively pump out the released MMAE.
Troubleshooting Steps:
-
Confirm Target Antigen Internalization: Utilize a fluorescently labeled antibody to visualize and quantify internalization via flow cytometry or microscopy.
-
Measure Cathepsin B Activity: Perform a cellular cathepsin B activity assay on the target cell line.
-
Assess ADC Aggregation: Analyze the ADC preparation for aggregates using size exclusion chromatography (SEC).
-
Evaluate for Drug Efflux: Use known inhibitors of multidrug resistance pumps in co-treatment with the ADC to see if cytotoxicity is restored.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of payload release for this compound?
A1: The payload release is a two-step process that occurs after the ADC is internalized into the target cancer cell and trafficked to the lysosome:
-
Enzymatic Cleavage: Lysosomal proteases, primarily Cathepsin B, recognize and cleave the amide bond between the citrulline and the p-aminobenzyl carbamate (PABC) spacer of the linker.[4]
-
Self-Immolation: The cleavage of the peptide bond initiates a spontaneous 1,6-elimination reaction of the PABC spacer, which rapidly decomposes to release the unmodified MMAE payload into the cytoplasm.
Q2: Why is the Glu-Val-Cit linker more stable in mouse plasma than the Val-Cit linker?
A2: The addition of the N-terminal glutamic acid residue sterically hinders the cleavage of the valine-citrulline dipeptide by mouse carboxylesterase 1C (Ces1C).[2][3] This modification significantly increases the ADC's half-life in rodent circulation, allowing for more efficient tumor delivery and reducing off-target toxicity from prematurely released payload.[3]
Q3: Does the addition of the glutamic acid residue affect the intracellular cleavage by cathepsins?
A3: No, the addition of glutamic acid does not significantly impair the cleavage of the linker by lysosomal cathepsins. In fact, some studies suggest that the EVCit linker is slightly more sensitive to Cathepsin B-mediated cleavage than the standard VCit linker.[2]
Q4: What are the key quality control assays to perform on a this compound ADC?
A4: Key quality control assays include:
-
Drug-to-Antibody Ratio (DAR) Determination: Using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purity and Aggregation Analysis: By Size Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity Assay: To determine the IC50 value on target and non-target cell lines.
-
In Vitro Plasma Stability Assay: To assess premature payload release in plasma from relevant species (e.g., mouse, rat, human).
-
Antigen Binding Affinity: To ensure that the conjugation process has not compromised the antibody's ability to bind its target.
Q5: Can I expect bystander killing with an ADC containing MMAE?
A5: Yes, MMAE is a membrane-permeable cytotoxic agent. Once released inside the target cell, it can diffuse out and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.
Data Presentation
Table 1: Comparative Stability of Val-Cit vs. Glu-Val-Cit Linkers in Plasma
| Linker | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |
| Val-Cit | Mouse | 14 days | < 5% | [2] |
| Glu-Val-Cit | Mouse | 14 days | ~100% | [2] |
| Val-Cit | Human | 28 days | ~100% | [2] |
| Glu-Val-Cit | Human | 28 days | ~100% | [2] |
Table 2: In Vitro Cytotoxicity of a HER2-Targeted ADC with Glu-Val-Cit-PAB-MMAF
| Cell Line | HER2 Expression | IC50 (ng/mL) | Reference |
| KPL-4 | High | 1.8 | [2] |
| JIMT-1 | Moderate | 2.5 | [2] |
| BT-474 | High | 2.2 | [2] |
| SK-BR-3 | High | 1.9 | [2] |
| MDA-MB-231 | Negative | > 1000 | [2] |
Note: The payload in this study was MMAF, a derivative of MMAE. The trend in potency is expected to be similar for MMAE.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify premature payload release in plasma from different species.
Materials:
-
ADC stock solution (e.g., 1 mg/mL in PBS)
-
Plasma (e.g., mouse, rat, cynomolgus monkey, human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Thaw plasma on ice.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
As a control, spike the ADC into PBS at the same concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
Analyze the supernatant by LC-MS to quantify the amount of free MMAE.
-
Calculate the percentage of released payload at each time point relative to the initial total payload concentration.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on a target cancer cell line.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
ADC stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the medium from the cells and add the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Mandatory Visualizations
References
Technical Support Center: Refining Purification Protocols for SuO-Glu-Val-Cit-PAB-MMAE ADCs
Welcome to the technical support center for the purification of SuO-Glu-Val-Cit-PAB-MMAE Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of each component in the this compound linker-payload system?
A1: Each part of the linker-payload system has a specific function:
-
SuO (N-Succinimidyloxy): This is a leaving group on an activated ester (like NHS-ester) used to facilitate the covalent conjugation of the linker to primary amines (e.g., lysine residues) on the monoclonal antibody (mAb).
-
Glu (Glutamic Acid): This amino acid residue is part of the linker structure.
-
Val-Cit (Valine-Citrulline): This dipeptide is a crucial part of the linker and is designed to be specifically cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomal compartment of tumor cells.[1]
-
PAB (p-aminobenzyl alcohol): This acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB spacer spontaneously decomposes, ensuring the efficient release of the cytotoxic payload (MMAE) in its active form.[1]
-
MMAE (Monomethyl Auristatin E): This is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[2][]
Q2: Which purification techniques are most effective for ADCs with a Val-Cit-MMAE payload?
A2: A multi-step purification strategy is typically required. The most common and effective techniques include:
-
Tangential Flow Filtration (TFF): Primarily used for buffer exchange, removing unconjugated linker-payload, and eliminating residual organic solvents (like DMSO or DMAc) used in the conjugation reaction.[4]
-
Hydrophobic Interaction Chromatography (HIC): This is the method of choice for separating ADC species with different drug-to-antibody ratios (DAR).[5][6][7][8] As MMAE is hydrophobic, each conjugated MMAE molecule increases the overall hydrophobicity of the ADC, allowing for separation of DAR0, DAR2, DAR4, etc. species.[8]
-
Size Exclusion Chromatography (SEC): Used to remove high molecular weight (HMW) species, such as aggregates, which can form during conjugation or subsequent purification steps.[9][10][11][12] It also separates the ADC from any remaining small molecule impurities.[13]
-
Mixed-Mode Chromatography (e.g., Cation Exchange with Hydrophobic Interactions): These resins can be effective for purifying hydrophobic ADCs, offering high-resolution separation of different DAR species and removal of impurities.
Q3: What are the critical quality attributes (CQAs) to monitor during the purification of these ADCs?
A3: The key CQAs to monitor are:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody is a critical parameter that affects both the efficacy and safety of the ADC.[9][14]
-
Distribution of DAR Species: The relative amounts of antibodies with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4) should be consistent between batches.[6]
-
Purity: This includes the percentage of monomeric ADC and the levels of impurities such as aggregates, fragments, and unconjugated antibody.[15]
-
Residual Free Drug/Linker: The amount of unconjugated this compound must be reduced to very low levels due to its high cytotoxicity.[15]
-
Process-Related Impurities: Residual solvents and other reagents from the conjugation and purification steps must be cleared.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound ADCs.
Issue 1: High Levels of Aggregation
High molecular weight (HMW) species or aggregates are a common issue with ADCs, particularly those with hydrophobic payloads like MMAE. Aggregation can compromise efficacy, stability, and may induce an immunogenic response.[12]
| Potential Cause | Troubleshooting Action |
| High Average DAR | ADCs with a high drug load are more prone to aggregation due to increased hydrophobicity.[9] Consider optimizing the conjugation reaction to target a lower average DAR. |
| Inappropriate Buffer Conditions | The pH, ionic strength, and buffer species can significantly impact ADC stability.[16][17] Screen different buffer systems (e.g., citrate, phosphate, histidine) and pH values (typically between 5.0 and 7.0) to find conditions that minimize aggregation.[17][18][19] |
| Exposure to Organic Solvents | Residual organic solvents from the conjugation step can promote aggregation. Ensure efficient removal of solvents like DMSO using TFF before subsequent chromatography steps. |
| Physical Stress | Vigorous mixing, pumping, or multiple freeze-thaw cycles can induce aggregation. Handle the ADC solution gently and minimize freeze-thaw events. |
| High Protein Concentration | Processing ADCs at very high concentrations can increase the likelihood of aggregation. Consider diluting the sample before purification steps, if feasible. |
Issue 2: Low Purification Yield
Low recovery of the target ADC species can occur at various stages of the purification process.
| Potential Cause | Troubleshooting Action |
| Non-Specific Binding to Chromatography Media | The hydrophobicity of MMAE can cause the ADC to bind non-specifically to chromatography columns or TFF membranes.[15] Add organic modifiers (e.g., isopropanol, acetonitrile) to mobile phases in HIC or SEC to reduce hydrophobic interactions.[9] For TFF, ensure membrane material is compatible and consider optimizing buffer conditions. |
| Precipitation of ADC | ADC may precipitate on the column if the mobile phase conditions are not optimal. Ensure the ADC is soluble in all buffers used. This is particularly important in HIC, where high salt concentrations are used.[9] |
| Overly Aggressive Elution or Wash Steps | Harsh elution conditions can lead to the loss of the target ADC. Optimize wash and elution steps to ensure selective removal of impurities without eluting the desired product. |
| Inadequate Column/Membrane Capacity | Overloading a chromatography column or TFF system can lead to product loss in the flow-through or permeate.[20] Ensure that the amount of ADC loaded is within the dynamic binding capacity of the selected media. |
Issue 3: Poor Separation of DAR Species in HIC
Achieving baseline separation of different DAR species is often challenging.
| Potential Cause | Troubleshooting Action |
| Suboptimal Salt Type or Concentration | The type of salt (e.g., ammonium sulfate vs. sodium chloride) and its concentration in the mobile phase are critical for HIC separation.[13] Screen different kosmotropic salts and optimize the salt gradient. A shallower gradient often improves resolution. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can influence the hydrophobic interactions. Perform a pH screening study to find the optimal pH for separation. |
| Inappropriate HIC Stationary Phase | Different HIC resins (e.g., Butyl, Phenyl) have varying levels of hydrophobicity.[15] Test columns with different ligands to find the one that provides the best selectivity for your ADC. |
| Presence of Organic Modifier | While organic modifiers can improve recovery, they can also reduce retention and impact resolution. Optimize the concentration of the organic modifier (e.g., isopropanol) in the mobile phase.[15] |
Experimental Protocols & Data
Table 1: Typical Parameters for ADC Purification Steps
| Purification Step | Parameter | Typical Range / Condition | Purpose |
| Tangential Flow Filtration (TFF) | Membrane MWCO | 10 - 50 kDa | Retain ADC, pass free drug/linker |
| Diafiltration Volumes | 5 - 10 | Remove solvents and unconjugated drug | |
| Target Concentration | 10 - 30 g/L | Concentrate product for next step | |
| Hydrophobic Interaction Chromatography (HIC) | Stationary Phase | Butyl or Phenyl-based | Separate DAR species |
| Mobile Phase A | 1-2 M Ammonium Sulfate in Phosphate Buffer (pH 6.5-7.0) | Binding | |
| Mobile Phase B | Phosphate Buffer (pH 6.5-7.0) +/- 15-25% Isopropanol | Elution | |
| Gradient | Linear gradient from high salt to low salt | Resolve different DAR species | |
| Size Exclusion Chromatography (SEC) | Mobile Phase | Phosphate buffer with 150-250 mM NaCl or KCl (pH 6.5-7.0) | Separate aggregates from monomer |
| Flow Rate | 0.5 - 1.0 mL/min (Analytical) | Ensure proper separation by size |
Protocol 1: HIC for DAR Species Separation
-
Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) isopropanol.
-
Equilibration: Equilibrate the column with 10 column volumes (CVs) of Mobile Phase A.
-
Sample Loading: Inject the ADC sample (previously buffer-exchanged into a compatible buffer).
-
Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 12-15 minutes.
-
Detection: Monitor absorbance at 280 nm (for the antibody) and a wavelength appropriate for MMAE if possible.
-
Analysis: Integrate the peaks corresponding to different DAR species (unconjugated mAb elutes first, followed by species with increasing DAR).[6]
Protocol 2: SEC for Aggregate Removal
-
Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm.
-
Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95.
-
Flow Rate: 0.5 mL/min.
-
Equilibration: Equilibrate the column with at least 2 CVs of mobile phase.
-
Sample Loading: Inject the ADC sample.
-
Elution: Run the column isocratically for a sufficient time to elute the monomer and any fragments (typically 20-30 minutes).
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, and later eluting peaks represent fragments.[9]
Visualizations
ADC Purification Workflow
Caption: A typical multi-step workflow for the purification of ADCs.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low ADC purification yield.
References
- 1. researchgate.net [researchgate.net]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. adcreview.com [adcreview.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. photophysics.com [photophysics.com]
- 19. researchgate.net [researchgate.net]
- 20. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
addressing batch-to-batch variability in SuO-Glu-Val-Cit-PAB-MMAE conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the conjugation of SuO-Glu-Val-Cit-PAB-MMAE to antibodies. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reproducible results in their antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker-drug?
A1: Each part of the this compound molecule has a specific function:
-
SuO (N-hydroxysuccinimide ester): This is a reactive group that forms a stable amide bond with primary amines, such as the lysine residues on the surface of an antibody.
-
Glu (Glutamic Acid): This acts as a spacer, potentially influencing the solubility and spatial orientation of the linker-drug.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is a cleavable linker designed to be recognized and cleaved by lysosomal proteases, like Cathepsin B, which are abundant inside tumor cells.[1] This ensures the selective release of the cytotoxic payload within the target cell.
-
PAB (p-aminobenzyl alcohol): This is a self-immolative spacer. Once the Val-Cit linker is cleaved, the PAB group spontaneously decomposes, releasing the active MMAE payload.[1]
-
MMAE (Monomethyl Auristatin E): This is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.
Q2: What is a typical drug-to-antibody ratio (DAR) for a vc-MMAE ADC, and why is it important?
A2: A typical average drug-to-antibody ratio (DAR) for vc-MMAE ADCs is around 3 to 4.[2] The DAR is a critical quality attribute as it directly impacts the ADC's efficacy and safety. A low DAR may result in insufficient potency, while a high DAR can lead to increased aggregation, faster clearance from circulation, and potential off-target toxicity.[][4]
Q3: What are the main causes of batch-to-batch variability in ADC conjugation?
A3: Batch-to-batch variability can arise from several factors:
-
Antibody quality: Purity, concentration, and the presence of aggregates in the starting antibody material can affect conjugation efficiency.
-
Reagent quality and handling: The stability of the this compound linker-drug is critical. It is sensitive to moisture and should be stored under appropriate conditions.
-
Reaction conditions: Inconsistent molar ratios of linker-drug to antibody, reaction time, temperature, and pH can lead to variations in DAR and aggregation.
-
Purification process: Inefficient removal of unconjugated antibody, free drug-linker, and aggregates can result in batch inconsistencies.
-
Analytical characterization: Variability in the methods used to determine DAR and aggregation can lead to apparent batch differences.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Drug-to-Antibody Ratio (DAR) | 1. Inaccurate Antibody Concentration: Overestimation of the antibody concentration will lead to a lower effective molar ratio of the linker-drug. | 1a. Accurately determine the antibody concentration using a reliable method such as UV-Vis spectroscopy (A280) or a BCA assay. 1b. Ensure the antibody solution is homogeneous before taking a sample for concentration measurement. |
| 2. Degraded Linker-Drug: The SuO-ester is moisture-sensitive and can hydrolyze, reducing its reactivity. | 2a. Store the this compound linker-drug under desiccated conditions and at the recommended temperature. 2b. Allow the reagent to warm to room temperature before opening to prevent condensation. 2c. Prepare the linker-drug solution immediately before use. | |
| 3. Suboptimal Reaction pH: The reaction of the SuO-ester with primary amines is most efficient at a slightly basic pH (typically 7.5-8.5). | 3a. Ensure the conjugation buffer is at the optimal pH. 3b. Verify the pH of the antibody solution before adding the linker-drug. | |
| 4. Insufficient Molar Ratio of Linker-Drug: The molar excess of the linker-drug may be too low to achieve the target DAR. | 4a. Increase the molar ratio of the this compound to the antibody. It is recommended to perform small-scale optimization experiments to determine the optimal ratio. | |
| 5. Incomplete Reaction: The reaction time may be too short for the conjugation to reach completion. | 5a. Increase the reaction time. Monitor the progress of the conjugation reaction if possible. | |
| High Drug-to-Antibody Ratio (DAR) | 1. Inaccurate Antibody Concentration: Underestimation of the antibody concentration will lead to a higher effective molar ratio of the linker-drug. | 1a. Accurately determine the antibody concentration using a reliable method. |
| 2. Excessive Molar Ratio of Linker-Drug: Too high of a molar excess of the linker-drug will result in a higher DAR. | 2a. Reduce the molar ratio of the this compound to the antibody. | |
| High Level of Aggregation | 1. Hydrophobicity of the Payload: MMAE is hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[5] | 1a. Aim for a lower target DAR. 1b. Optimize the purification process to remove aggregates. Size exclusion chromatography (SEC) is a common method for this. |
| 2. Unfavorable Buffer Conditions: The pH and salt concentration of the buffer can influence protein stability.[5] | 2a. Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation. | |
| 3. Presence of Organic Solvent: The use of organic solvents like DMSO to dissolve the linker-drug can destabilize the antibody if the final concentration is too high.[6] | 3a. Minimize the volume of organic solvent added to the antibody solution. 3b. Consider alternative, more hydrophilic linker-drug formulations if available. | |
| 4. Inefficient Purification: Incomplete removal of partially unfolded or aggregated species can lead to further aggregation over time. | 4a. Optimize the SEC or HIC purification steps to ensure efficient removal of high molecular weight species. | |
| Inconsistent Results Between Batches | 1. Variability in Raw Materials: Differences in antibody lots or linker-drug batches can contribute to inconsistency. | 1a. Qualify new lots of antibody and linker-drug before use in large-scale conjugations. 1b. Perform a small-scale conjugation with each new lot to ensure consistency. |
| 2. Process Drift: Small, unintentional changes in the experimental procedure over time can lead to batch-to-batch variability. | 2a. Strictly adhere to a detailed and validated standard operating procedure (SOP). 2b. Calibrate all equipment (pipettes, pH meters, etc.) regularly. | |
| 3. Analytical Method Variability: Inconsistencies in the execution of analytical methods can lead to apparent differences between batches. | 3a. Ensure that analytical methods for DAR and aggregation are validated and that operators are properly trained. 3b. Use a consistent reference standard for all analyses. |
Quantitative Data Summary
Table 1: Typical Reaction Conditions for this compound Conjugation
| Parameter | Typical Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can sometimes lead to increased aggregation. |
| Molar Ratio (Linker-Drug : Antibody) | 4:1 to 10:1 | This is a critical parameter to optimize for achieving the target DAR. |
| Reaction pH | 7.5 - 8.5 | The efficiency of the SuO-ester reaction with lysines is pH-dependent. |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures may slow down the reaction but can help to minimize aggregation. |
| Reaction Time | 1 - 4 hours | The optimal time should be determined experimentally. |
| Organic Solvent (e.g., DMSO) | < 10% (v/v) | The final concentration should be minimized to prevent antibody denaturation and aggregation. |
Table 2: Quality Control Parameters for vc-MMAE ADCs
| Parameter | Analytical Method | Typical Acceptance Criteria |
| Average Drug-to-Antibody Ratio (DAR) | HIC, RP-HPLC, Mass Spectrometry | 3.0 - 4.5 |
| Percentage of High Molecular Weight Species (Aggregates) | Size Exclusion Chromatography (SEC) | < 5% |
| Residual Free Drug-Linker | RP-HPLC, LC-MS/MS | < 1% |
| Purity | SDS-PAGE, CE-SDS | > 95% |
Experimental Protocols
This compound Conjugation
This protocol is a general guideline and should be optimized for each specific antibody.
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.5-8.5).
-
Adjust the antibody concentration to the desired level (e.g., 5 mg/mL).
-
-
Linker-Drug Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the linker-drug in a minimal amount of a compatible organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Slowly add the calculated volume of the linker-drug stock solution to the antibody solution while gently stirring. The final concentration of the organic solvent should be kept to a minimum (<10% v/v).
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature) for the optimized reaction time (e.g., 2 hours) with gentle agitation.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding an excess of a primary amine-containing reagent (e.g., Tris or lysine) to quench any unreacted SuO-ester.
-
Purification by Size Exclusion Chromatography (SEC)
SEC is used to remove unconjugated linker-drug and aggregates.
-
Column Equilibration:
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with the desired formulation buffer.
-
-
Sample Loading and Elution:
-
Load the conjugation reaction mixture onto the equilibrated column.
-
Elute the ADC with the formulation buffer. The ADC will typically elute in the void volume, while the smaller, unconjugated linker-drug will be retarded.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified ADC.
-
Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR distribution of ADCs.
-
Mobile Phase Preparation:
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), which may contain an organic modifier like isopropanol.
-
-
HIC Analysis:
-
Equilibrate the HIC column (e.g., a butyl-NPR column) with a mixture of Mobile Phase A and B.
-
Inject the purified ADC sample.
-
Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm. Species with a higher DAR are more hydrophobic and will elute later.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas.
-
Visualizations
References
Technical Support Center: Enhancing the Therapeutic Index of SuO-Glu-Val-Cit-PAB-MMAE ADCs
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments involving Antibody-Drug Conjugates (ADCs) that utilize the SuO-Glu-Val-Cit-PAB-MMAE linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Glu-Val-Cit-PAB-MMAE ADC?
The mechanism relies on targeted delivery and controlled release of the cytotoxic payload, monomethyl auristatin E (MMAE). The antibody component of the ADC binds to a specific antigen on the surface of a tumor cell.[1] This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell.[1] Once inside the cell's lysosomes, the Glu-Val-Cit peptide linker is cleaved by lysosomal proteases like cathepsin B.[] This cleavage initiates the collapse of the self-immolative p-aminobenzyl carbamate (PAB) spacer, releasing the active MMAE payload.[3] The free MMAE then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[4]
Caption: Workflow of ADC from antigen binding to cytotoxic action.
Q2: What is the specific role of each component in the "Glu-Val-Cit-PAB" linker?
-
Glu-Val-Cit (Glutamic Acid-Valine-Citrulline): This is the enzyme-sensitive peptide sequence. The Val-Cit dipeptide is the primary cleavage site for the lysosomal protease cathepsin B.[][3] The addition of a N-terminal glutamic acid residue (Glu) can enhance the linker's specificity and reduce its susceptibility to cleavage by certain mouse plasma enzymes, potentially improving plasma stability in preclinical models.[3]
-
PAB (p-aminobenzyl carbamate): This is a "self-immolative" spacer. Once the peptide linker is cleaved at the Citrulline residue, the PAB linker becomes unstable and spontaneously decomposes, ensuring the efficient and traceless release of the unmodified MMAE payload.[3][4]
Q3: Is Cathepsin B expression the only determinant of my ADC's efficacy?
No. While the Val-Cit linker was designed to be cleaved by cathepsin B, studies have shown that its loss does not necessarily eliminate ADC efficacy.[5][6] Other lysosomal cysteine cathepsins (such as K, L, and S) can also cleave the linker, compensating for the absence of cathepsin B.[5] Therefore, while high cathepsin B expression in a tumor might be favorable, its absence does not preclude ADC activity. The overall efficacy is more critically dependent on factors like antigen expression, ADC internalization rate, and lysosomal function.[6]
Q4: What is the "bystander effect" and how does it relate to my vc-MMAE ADC?
The bystander effect is the ability of an ADC to kill not only the antigen-positive target cells but also adjacent antigen-negative cells.[7] This occurs when the released payload is membrane-permeable and can diffuse out of the target cell into the surrounding microenvironment.[][9] MMAE is a hydrophobic payload capable of crossing cell membranes, so vc-MMAE ADCs can exhibit a potent bystander effect.[] This can be advantageous for treating heterogeneous tumors where not all cells express the target antigen.[10] However, a strong bystander effect can also increase the risk of off-target toxicity if the payload enters circulation and affects healthy tissues.[9][11]
Troubleshooting Guides
Issue 1: High Off-Target Toxicity in In Vivo Studies
You observe significant weight loss, neutropenia, or other adverse effects in your animal models at doses required for tumor efficacy, indicating a narrow therapeutic index.
Caption: Decision tree for diagnosing causes of high ADC toxicity.
Possible Causes & Solutions:
-
High Drug-to-Antibody Ratio (DAR): ADCs with high DAR values (e.g., 8) tend to have faster systemic clearance and a narrower therapeutic index compared to those with lower DARs (e.g., 2 or 4).[12] The high lipophilicity of MMAE can cause aggregation and rapid clearance of high-DAR species.[13]
-
Poor Linker Stability: Premature cleavage of the vc-linker in systemic circulation can release free MMAE, leading to systemic toxicity characteristic of the payload, such as neutropenia and peripheral neuropathy.[12][17]
-
Action: Evaluate the stability of your ADC in plasma in vitro. If instability is confirmed, consider alternative linker technologies. For example, novel hydrophilic linkers can offset the hydrophobicity of MMAE, leading to better pharmacokinetics and an improved therapeutic index.[13]
-
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy, rapidly proliferating tissues (e.g., hematopoietic cells), making them susceptible to the ADC's cytotoxic effects.[17]
-
Action: Carefully profile target expression in a panel of normal tissues. If on-target, off-tumor toxicity is a concern, one strategy is to engineer the antibody to have a lower binding affinity. A lower affinity ADC may be less likely to engage with low-density antigen on healthy cells but can still accumulate in high-antigen-expressing tumors.[18]
-
-
Dosing Schedule: A single high dose may lead to peak serum concentrations that drive toxicities.
-
Action: Explore alternative dosing schedules. Preclinical studies have shown that fractionated dosing (splitting the total dose into smaller, more frequent administrations) can maintain efficacy while reducing toxicity by lowering the maximum serum concentration of the ADC.[19]
-
Issue 2: Lower Than Expected In Vitro Potency (High IC50)
Your ADC does not show potent cell killing in your antigen-positive cell line.
Possible Causes & Solutions:
-
Inefficient Internalization: The ADC must be internalized to release its payload in the lysosome. If your target receptor is not efficiently internalized upon antibody binding, the ADC will have poor activity.
-
Action: Perform an antibody internalization assay to confirm that your antibody is trafficked into the cell upon binding.
-
-
Low Antigen Expression: The cell line may not express sufficient levels of the target antigen on its surface, leading to inadequate delivery of MMAE.
-
Action: Quantify the antigen expression level on your target cells using flow cytometry or other quantitative methods. Compare potency across cell lines with varying, known levels of antigen expression.
-
-
Drug Resistance: The cell line may have mechanisms of resistance, such as the upregulation of drug efflux pumps (e.g., MDR1) that can remove MMAE from the cell before it can act.[20]
-
Action: Test the sensitivity of your cell line to free MMAE. If the cells are resistant to the free drug, they will likely be resistant to the ADC. Consider using a different cell line or a payload that is not a substrate for common efflux pumps.
-
-
Conjugation Issues: The conjugation process may have damaged the antibody, reducing its binding affinity, or the linker-drug may not have been successfully conjugated.
Data Summary Tables
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on vc-MMAE ADC Properties
| Property | Low DAR (e.g., 2-4) | High DAR (e.g., 8) | Rationale & Reference |
| Systemic Clearance | Slower | Faster | Increased hydrophobicity from MMAE can lead to faster clearance of high-DAR species.[12] |
| Tolerability | Higher | Lower | Faster clearance and higher drug load contribute to a lower maximum tolerated dose.[12] |
| Therapeutic Index | Wider | Narrower | The combination of lower toxicity and potentially similar efficacy leads to a better therapeutic window.[12][13] |
| Efficacy | Potentially lower per mAb | Potentially higher per mAb | Higher drug load can increase potency, but this is often offset by poor pharmacokinetics.[12] |
Table 2: Common Toxicities of vc-MMAE ADCs and Mitigation Strategies
| Toxicity | Probable Cause | Potential Mitigation Strategy | Reference |
| Neutropenia | Off-target delivery of MMAE to rapidly dividing hematopoietic progenitor cells. | Optimize DAR to be ≤4; use fractionated dosing; develop more stable linkers. | [12][17] |
| Peripheral Neuropathy | Off-target effect of the microtubule inhibitor MMAE on neurons. | Dose optimization and fractionation; consider payloads with different mechanisms of action. | [12][19] |
| Ocular Toxicity | Payload-dependent off-target effect (less common with MMAE than with MMAF or DM4). | Monitor preclinical models for signs of ocular damage; payload selection is key. | [12][22] |
| Hepatotoxicity | Antigen-independent uptake by liver cells (e.g., via mannose receptors) or premature drug release. | Engineer antibody Fc region to reduce non-specific uptake; ensure high linker stability. | [12] |
Experimental Protocols
Protocol 1: Determination of Average DAR by HIC-HPLC
Purpose: To separate ADC species based on the number of conjugated linker-drugs and calculate the weighted average DAR.
Materials:
-
ADC sample (1-5 mg/mL in PBS)
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol
Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Peaks will elute in order of decreasing hydrophobicity: DAR8, DAR6, DAR4, DAR2, and DAR0 (unconjugated antibody).
-
Integrate the area of each peak (An, where n is the DAR value).
-
Calculate the weighted average DAR using the formula: Average DAR = Σ(An * n) / Σ(An)
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
Purpose: To measure the concentration of ADC required to inhibit the growth of a cancer cell line by 50%.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC and free MMAE stock solutions
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader (luminometer or fluorometer)
Method:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, an isotype control ADC, and free MMAE in complete medium. A typical concentration range would be from 1 pM to 1 µM.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the data to the untreated control wells (100% viability) and plot the results as percent viability versus log[concentration].
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 3: Bystander Killing Co-Culture Assay
Purpose: To assess the ability of the ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive cell line (e.g., labeled with GFP)
-
Antigen-negative cell line (e.g., labeled with RFP or unlabeled)
-
Materials from Protocol 2
-
Flow cytometer or high-content imaging system
Method:
-
Mix the antigen-positive (GFP+) and antigen-negative (RFP+) cells at a defined ratio (e.g., 1:1, 1:5, 1:10).
-
Seed the co-culture mixture in a 96-well plate and allow adherence.
-
Treat the cells with serial dilutions of your target ADC and a non-cleavable linker ADC (as a negative control for the bystander effect).
-
Incubate for 96-120 hours.
-
Analyze the viability of each cell population separately using flow cytometry (gating on GFP+ and RFP+ populations) or high-content imaging.
-
Plot the viability of the antigen-negative population as a function of ADC concentration. Significant killing of the antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.
References
- 1. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. login.medscape.com [login.medscape.com]
- 10. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. veranova.com [veranova.com]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of SuO-Glu-Val-Cit-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the SuO-Glu-Val-Cit-PAB-MMAE linker-payload system against alternative ADC designs, with a focus on validating their in vivo efficacy. The inclusion of a glutamic acid (Glu) residue in the linker is a key modification aimed at enhancing plasma stability, particularly in preclinical mouse models, thereby offering a more accurate assessment of therapeutic potential. This guide presents supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Superior In Vivo Performance of Glu-Val-Cit Linker
A key study highlights that the EVCit linker provides exceptional long-term stability in both mouse and human plasma, while still allowing for efficient payload release upon cathepsin-mediated cleavage within the tumor microenvironment. This enhanced stability in mouse plasma is crucial for preclinical studies, as the traditional VCit linker is known to be unstable in murine plasma due to susceptibility to an extracellular carboxylesterase, leading to premature drug release.[1]
The improved stability of the EVCit linker translates to superior antitumor activity in xenograft mouse models of human breast cancer.[1] An ADC constructed with the EVCit linker demonstrated significantly greater tumor growth inhibition and improved survival compared to its VCit-based counterpart.[1][2]
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of an anti-HER2 ADC conjugated with either a VCit or an EVCit linker, both carrying the payload MMAF, in a KPL-4 human breast cancer xenograft model.[1]
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (Day 27 post-injection, mm³) | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle | - | ~1000 | 0 | 27 |
| Anti-HER2 mAb | 10 | ~800 | 20 | 30 |
| VCit ADC | 1 | ~600 | 40 | 35 |
| EVCit ADC | 1 | ~200 | 80 | > 60 |
| EVCit ADC | 3 | <100 (Complete Regression) | >90 | Not Reached |
Data extrapolated from published graphs in Anami et al., 2018.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a typical protocol for assessing the in vivo efficacy of ADCs in a xenograft mouse model, based on published studies.[1][3][4][5]
Cell Line-Derived Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., KPL-4 for HER2-positive breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Animal Models: Female immunodeficient mice (e.g., BALB/c nude mice), typically 6-8 weeks old, are used. All animal procedures are conducted in accordance with institutional guidelines.[1][4]
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS or Hank's Balanced Salt Solution). A suspension containing 1 x 10^7 cells in 100 µL is subcutaneously injected into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Tumor volumes are monitored twice weekly using calipers and calculated using the formula: (length × width²) / 2. Animal body weights are also recorded to monitor toxicity.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. ADCs, control antibodies, or vehicle are administered intravenously (i.v.) via the tail vein. Dosing schedules can vary, for example, a single dose or multiple doses over a period.[1][4]
-
Efficacy Endpoints: The primary endpoints for efficacy are tumor growth inhibition and overall survival. Tumor growth is monitored until a humane endpoint is reached (e.g., tumor volume > 1000 mm³ or signs of distress).[1]
-
Pharmacokinetic Analysis: To assess ADC stability, blood samples can be collected at various time points post-injection. The concentration of total antibody and conjugated antibody in the plasma is determined by methods such as ELISA.[2]
Mechanism of Action and Experimental Workflow
Signaling Pathway of MMAE
Monomethyl auristatin E (MMAE) is a potent antimitotic agent that disrupts microtubule dynamics. Upon internalization of the ADC and cleavage of the linker in the lysosome, MMAE is released into the cytoplasm where it binds to tubulin, inhibiting its polymerization. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[6][7][8][9]
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow for In Vivo Efficacy Validation
The following diagram illustrates a standard workflow for evaluating the in vivo efficacy of an ADC.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 8. researchgate.net [researchgate.net]
- 9. adcreview.com [adcreview.com]
A Comparative Guide to SuO-Glu-Val-Cit-PAB-MMAE and Other MMAE-Based Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SuO-Glu-Val-Cit-PAB-MMAE linker with other commonly used monomethyl auristatin E (MMAE)-based linkers in the field of antibody-drug conjugates (ADCs). By examining key performance metrics such as stability, in vitro cytotoxicity, and in vivo efficacy, this document aims to equip researchers with the necessary information to select the most appropriate linker for their therapeutic candidates.
Introduction to MMAE-Based ADCs
Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. MMAE, a synthetic antimitotic agent, is a frequently utilized payload due to its high potency.[1] The linker connecting the antibody to MMAE is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index.[2] This guide focuses on the comparative analysis of various linker technologies for MMAE, with a special emphasis on the this compound linker.
Overview of MMAE-Based Linkers
The choice of linker technology is pivotal in the design of an effective and safe ADC. Linkers can be broadly categorized as cleavable or non-cleavable, each with distinct advantages and disadvantages.
This compound is a cleavable linker that belongs to the dipeptide linker family.[3][] The valine-citrulline (Val-Cit) motif is designed to be selectively cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells.[] The addition of a glutamic acid (Glu) residue is intended to enhance the hydrophilicity and in vivo stability of the linker.[6] The p-aminobenzyl carbamate (PAB) acts as a self-immolative spacer, ensuring the efficient release of unmodified MMAE upon cleavage.[] The SuO (N-Hydroxysuccinimide) group is an active ester for conjugation to the antibody.[7][8][9]
Other prominent MMAE-based linkers include:
-
Val-Cit-PAB-MMAE: The foundational dipeptide linker upon which this compound is based. It offers tumor-selective drug release but can be susceptible to premature cleavage by other proteases.[]
-
Val-Ala-PAB-MMAE: A dipeptide linker that substitutes citrulline with alanine. This modification can alter the linker's cleavage kinetics and physicochemical properties.[]
-
Glucuronide-MMAE: This linker utilizes a β-glucuronide moiety that is cleaved by the lysosomal enzyme β-glucuronidase, which is also upregulated in the tumor microenvironment.[2]
-
Non-cleavable Linkers: These linkers, such as those based on maleimidocaproyl (MC), rely on the complete degradation of the antibody in the lysosome to release the drug-linker complex.[10] This approach generally leads to higher plasma stability but may result in reduced bystander killing effect.
Comparative Performance Data
The following tables summarize the available quantitative data for different MMAE-based linkers. It is important to note that direct head-to-head comparative studies for all linker types under identical experimental conditions are limited. Therefore, the data presented here is a compilation from various sources and should be interpreted with consideration of the specific experimental contexts.
Table 1: Comparative Plasma Stability of MMAE-Based ADCs
| Linker Type | ADC | Species | Half-life (t½) | Reference |
| Val-Cit-PAB | Trastuzumab-vc-MMAE | Human | >100 hours | [11] |
| Val-Ala-PAB | Anti-HER2-va-MMAE | Mouse | Hydrolyzed within 1 hour | [11] |
| Sulfatase-cleavable | Anti-HER2-sulfatase-MMAE | Mouse | >7 days | [11] |
| Non-cleavable (Cys-linker) | mil40-15 | Mouse | High | [12] |
Table 2: Comparative In Vitro Cytotoxicity of MMAE-Based ADCs
| Linker Type | ADC | Cell Line | IC50 (pM) | Reference |
| β-galactosidase-cleavable | Trastuzumab-β-gal-MMAE | SKBR3 | 8.8 | [11] |
| Val-Cit-PAB | Trastuzumab-vc-MMAE | SKBR3 | 14.3 | [11] |
| Non-cleavable | Kadcyla (T-DM1) | SKBR3 | 33 | [11] |
| Val-Ala containing | Anti-HER2-va-MMAE | HER2+ cells | 92 | [11] |
| Sulfatase-cleavable | Anti-HER2-sulfatase-MMAE | HER2+ cells | 61 and 111 | [11] |
| Non-cleavable | Generic non-cleavable ADC | HER2+ cells | 609 | [11] |
Table 3: Comparative In Vivo Efficacy of MMAE-Based ADCs
| Linker Type | ADC | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| β-galactosidase-cleavable | Trastuzumab-β-gal-MMAE | NCI-N87 | 1 | 57-58% reduction in tumor volume | [11] |
| Val-Cit-PAB | Trastuzumab-vc-MMAE | NCI-N87 | 3 | Efficacious in inhibiting tumor growth | [11] |
| cBu-Cit-PAB | Anti-CD30-cBu-Cit-MMAE | L-540 | 3 | Greater tumor suppression than Val-Cit | [11] |
| Disulfide | Anti-CD22-disulfide-MMAE | WSU-DLCL2 | 3 | Similar to Val-Cit, but with higher MTD | [11] |
| Non-cleavable (Cys-linker) | mil40-15 | NCI-N87 | 5 | 93% | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different ADC linker technologies. Below are representative protocols for key experiments.
Plasma Stability Assay (LC-MS Method)
This protocol outlines a general procedure for assessing the in vitro stability of an ADC in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][15][16][17]
Objective: To determine the rate of drug-linker cleavage from the ADC in plasma over time.
Materials:
-
ADC of interest
-
Control plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Protein A or antigen-specific affinity beads
-
Reduction and alkylation reagents (e.g., DTT, iodoacetamide)
-
Protease (e.g., trypsin, papain)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), aliquot a sample of the plasma/ADC mixture.
-
Capture the ADC from the plasma sample using protein A or antigen-specific affinity beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
For analysis of the intact or partially degraded ADC, the sample can be directly analyzed by LC-MS.
-
For analysis of the released payload, the sample may require further processing, such as enzymatic digestion to release the linker-payload from the antibody.
-
Analyze the samples using an appropriate LC-MS method to quantify the amount of intact ADC, conjugated drug, and/or free payload.
-
Calculate the half-life (t½) of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic potential of an ADC on cancer cell lines.[18][19][20][21]
Objective: To measure the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions to the wells. Include untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for evaluating the antitumor efficacy of an ADC in a mouse xenograft model.[22][23][24][25][26]
Objective: To assess the ability of an ADC to inhibit tumor growth in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC of interest
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).
-
Administer the ADC or vehicle control to the mice via an appropriate route (e.g., intravenous injection).
-
Measure the tumor volume and body weight of each mouse 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue the study for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Plot the mean tumor volume over time for each treatment group to assess the antitumor efficacy. Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.
Visualizations
Signaling Pathway of MMAE
Caption: Mechanism of action of an MMAE-based ADC.
Experimental Workflow for ADC Plasma Stability
References
- 1. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug-Linker Conjugates for ADC_TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - MedChem Express [bioscience.co.uk]
- 10. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. sciex.jp [sciex.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
- 26. ADC based Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
Assessing the Bystander Effect of SuO-Glu-Val-Cit-PAB-MMAE Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a critical mechanism for the efficacy of antibody-drug conjugates (ADCs) in treating heterogeneous tumors, is significantly influenced by the design of the linker and the properties of the payload. This guide provides a comprehensive comparison of ADCs featuring the SuO-Glu-Val-Cit-PAB-MMAE linker-payload system, assessing its performance against other alternatives with supporting experimental data and detailed protocols.
Executive Summary
The SuO-Glu-Val-Cit-PAB (Suc-Glutamate-Valine-Citrulline-p-aminobenzylcarbamate) linker, in conjunction with the potent tubulin inhibitor Monomethyl Auristatin E (MMAE), is engineered to enhance the therapeutic window and efficacy of ADCs. The addition of a glutamic acid residue to the well-established Val-Cit linker has been shown to improve plasma stability, leading to more efficient delivery of the ADC to the tumor site and potentially a more pronounced bystander effect. This guide will delve into the experimental evidence supporting these claims, provide detailed methodologies for assessing the bystander effect, and visualize the underlying biological pathways.
Data Presentation: Comparative Performance of ADC Linker-Payloads
The following tables summarize key quantitative data comparing different ADC linker-payload systems.
| Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs | ||
| ADC Construct | Target Cell Line | IC50 (ng/mL) |
| cAC10-vcMMAE (DAR 2) | L-82 | 55 |
| cAC10-vcMMAE (DAR 4) | L-82 | 10 |
| cAC10-vcMMAE (DAR 8) | L-82 | 2 |
| h1F6-vcMMAE (DAR 4) | L-82 | 20 |
| cOKT9-vcMMAE (DAR 4) | L-82 | 25 |
This table illustrates the direct cytotoxic potency of MMAE-containing ADCs with a Val-Cit linker against a target cell line. The potency is influenced by the drug-to-antibody ratio (DAR) and the specific antibody used.[1]
| Table 2: In Vitro Bystander Effect of Trastuzumab-vc-MMAE in a Co-culture System | |||
| Ratio of HER2+ (N87) to HER2- (GFP-MCF7) Cells | ADC Concentration (nM) | Viability of GFP-MCF7 Cells (%) | Bystander Killing (%) |
| 1:9 | 100 | ~80% | ~20% |
| 1:3 | 100 | ~60% | ~40% |
| 1:1 | 100 | ~40% | ~60% |
| 3:1 | 100 | ~20% | ~80% |
| 9:1 | 100 | <10% | >90% |
This table demonstrates the bystander effect of a Trastuzumab-vc-MMAE ADC on HER2-negative cells when co-cultured with HER2-positive cells. The killing of bystander cells increases with a higher proportion of antigen-positive cells.[2]
| Table 3: In Vivo Efficacy of ADCs with Different Linkers in a Xenograft Mouse Model | ||
| ADC Construct | Tumor Growth Inhibition | Comments |
| ADC with Glu-Val-Cit linker | Superior | Exhibited greater treatment efficacy compared to the Val-Cit based variant. |
| ADC with Val-Cit linker | Effective | Showed anti-tumor activity but was less effective than the Glu-Val-Cit variant. |
This table summarizes the in vivo data highlighting the enhanced efficacy of an ADC with a Glu-Val-Cit linker compared to a standard Val-Cit linker in a mouse tumor model. This suggests that the improved stability of the Glu-Val-Cit linker translates to better anti-tumor activity, likely including an enhanced bystander effect.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of bystander effect assessments.
In Vitro Co-culture Bystander Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC constructs (e.g., this compound ADC and a comparator ADC)
-
Fluorescence plate reader or high-content imaging system
Protocol:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:9, 1:3, 1:1, 3:1, 9:1), keeping the total cell number per well constant. Include monocultures of Ag+ and Ag- cells as controls.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the ADC constructs in cell culture medium.
-
Remove the existing medium from the wells and add the ADC dilutions. Include a vehicle control (medium without ADC).
-
Incubate the plates for a predetermined time (e.g., 72-120 hours).
-
At the end of the incubation, quantify the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or by imaging and cell counting.
-
Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the monoculture treated with the same ADC concentration and to the untreated co-culture control.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium to kill bystander cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line
-
Cell culture medium and supplements
-
ADC constructs
-
Centrifugation equipment
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Protocol:
-
Seed Ag+ cells in a culture dish and treat them with a high concentration of the ADC for a specified period (e.g., 48-72 hours).
-
Collect the culture medium (now "conditioned medium").
-
Centrifuge the conditioned medium to remove any detached cells and debris.
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium from the Ag- cells and replace it with the collected conditioned medium. Include controls with fresh medium and medium from untreated Ag+ cells.
-
Incubate the Ag- cells for 72-96 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay. A significant decrease in viability in the presence of conditioned medium from ADC-treated Ag+ cells indicates a bystander effect.
In Vivo Xenograft Model with Mixed Tumor Populations
This model assesses the bystander effect in a more physiologically relevant setting.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (engineered to express a reporter gene like luciferase for in vivo imaging)
-
Matrigel or other appropriate extracellular matrix
-
ADC constructs
-
In vivo imaging system (e.g., IVIS)
-
Calipers for tumor measurement
Protocol:
-
Co-implant a mixture of Ag+ and Ag- (luciferase-expressing) tumor cells subcutaneously into immunodeficient mice at a defined ratio (e.g., 1:1).
-
Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC with this compound, comparator ADC).
-
Administer the treatments intravenously at specified doses and schedules.
-
Monitor tumor growth over time using calipers.
-
Periodically perform in vivo bioluminescence imaging to specifically track the growth or regression of the Ag- tumor cell population. A reduction in the bioluminescent signal in the ADC-treated groups compared to the control group indicates an in vivo bystander effect.
-
Monitor animal body weight and general health as indicators of toxicity.
Mandatory Visualization
Signaling Pathway of MMAE-Induced Cell Death
Caption: Signaling pathway of MMAE-induced apoptosis and bystander effect.
Experimental Workflow for In Vitro Bystander Effect Assessment
Caption: Workflow for in vitro assessment of the ADC bystander effect.
Conclusion
The this compound ADC platform represents a significant advancement in the design of cleavable linker-payload systems. The inclusion of a glutamic acid residue enhances the plasma stability of the linker, which is critical for maximizing the amount of ADC that reaches the tumor microenvironment. This improved stability, coupled with the potent, membrane-permeable MMAE payload, is poised to deliver a more robust bystander effect, a key determinant of efficacy in heterogeneous tumors. The experimental protocols and data presented in this guide provide a framework for the continued evaluation and optimization of this promising ADC technology. Further head-to-head studies quantifying the bystander killing efficiency will be invaluable in fully elucidating the therapeutic advantages of this next-generation linker.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for SuO-Glu-Val-Cit-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods crucial for the characterization and cross-validation of antibody-drug conjugates (ADCs) featuring the SuO-Glu-Val-Cit-PAB-MMAE linker-payload system. Ensuring the accuracy and consistency of analytical data is paramount for the successful development of these complex biotherapeutics. Cross-validation of orthogonal methods is a key strategy to achieve a comprehensive understanding of an ADC's critical quality attributes.
The this compound system consists of a potent anti-mitotic agent, monomethyl auristatin E (MMAE), linked to a monoclonal antibody via a protease-cleavable linker.[1][2][3] This linker, containing a valine-citrulline (Val-Cit) motif, is designed to be stable in circulation and release the cytotoxic payload upon cleavage by lysosomal enzymes like Cathepsin B within the target cancer cell.[][5]
Key Quality Attributes and Corresponding Analytical Methods
The development and manufacturing of ADCs require meticulous monitoring of several critical quality attributes. The following tables summarize the primary analytical methods used for these assessments and highlight the importance of cross-validation.
Table 1: Methods for Determination of Drug-to-Antibody Ratio (DAR) and Drug Distribution
The average number of drug molecules conjugated to an antibody (DAR) is a critical parameter that directly impacts the ADC's efficacy and safety.[6]
| Analytical Method | Principle | Strengths | Limitations | Cross-Validation Insight |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The addition of each hydrophobic drug-linker increases retention time. | Provides information on the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[7] Analysis is performed under non-denaturing conditions.[8] | Can be sensitive to buffer conditions. May require method optimization for different ADCs. | Provides an orthogonal method to confirm the average DAR calculated by other techniques and reveals the distribution of drug species.[9] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates light and heavy chains of the ADC under denaturing conditions after reduction, allowing for the quantification of drug-loaded chains. | High resolution and good for quantifying drug load on individual chains.[10] | Denaturing conditions may alter the ADC structure. Not suitable for analyzing the intact ADC. | Correlates well with the average DAR determined by other methods and provides additional information on conjugation site distribution. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of the intact ADC or its subunits to determine the number of conjugated drug molecules. | Provides a direct measurement of mass and can confirm the identity of different drug-loaded species.[6] Can be used to calculate the average DAR.[] | Can be complex to implement and may require specialized equipment. | Offers a highly accurate measurement of mass to confirm the results obtained from chromatographic methods. |
| UV/Vis Spectroscopy | Calculates the average DAR based on the absorbance of the protein and the payload at different wavelengths.[] | Simple, rapid, and requires minimal sample preparation.[12] | Provides only the average DAR and no information on the distribution of species.[13] Assumes no interference from other components. | A quick method to obtain an average DAR value that can be confirmed for accuracy and distribution by HIC or LC-MS. |
Table 2: Methods for Analysis of Purity, Aggregation, and Fragmentation
Aggregation is a critical quality attribute as it can impact efficacy and potentially lead to immunogenicity.[14][15]
| Analytical Method | Principle | Strengths | Limitations | Cross-Validation Insight |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[14] | The standard method for quantifying aggregates, monomers, and fragments.[15] | Hydrophobic interactions between the ADC and the column matrix can sometimes lead to inaccurate results.[16] | Provides a baseline measurement of aggregation levels that can be confirmed by an orthogonal technique like AUC to rule out method-induced artifacts.[17] |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field to determine their size and shape. | Provides information on aggregation without interaction with a stationary phase.[17] Can be performed in the formulation buffer. | Requires specialized equipment and expertise. Lower throughput than SEC. | An excellent orthogonal method to confirm SEC results, especially when non-specific interactions are suspected in SEC analysis.[18] |
Table 3: Methods for Assessment of Potency and Target Binding
These assays are crucial for ensuring the biological activity of the ADC.
| Analytical Method | Principle | Strengths | Limitations | Cross-Validation Insight |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Measures the binding affinity of the ADC to its target antigen immobilized on a plate. | High-throughput and sensitive method for assessing target binding.[13] Can be adapted to measure total antibody and conjugated antibody concentrations.[19] | Can be subject to matrix effects. Provides an endpoint measurement rather than real-time kinetics. | Confirms that the conjugation process has not negatively impacted the antibody's ability to bind its target. Results can be correlated with cell-based potency assays. |
| Surface Plasmon Resonance (SPR) | Measures the real-time binding kinetics (association and dissociation rates) of the ADC to its target. | Provides detailed information on binding affinity and kinetics. | Requires specialized equipment. Can be sensitive to buffer conditions. | Offers a more in-depth understanding of the binding characteristics to complement the endpoint data from ELISA. |
| In Vitro Cell-Based Cytotoxicity Assays | Measures the ability of the ADC to kill target cancer cells. | Directly assesses the biological function and potency of the ADC. | Can be more variable than biochemical assays. Requires cell culture facilities. | Provides the ultimate confirmation of the ADC's intended biological activity, integrating target binding, internalization, linker cleavage, and payload-induced cell death. |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative protocols for key analytical methods.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This method separates ADC species based on the increased hydrophobicity imparted by the drug-linker.
-
System: A biocompatible HPLC or UHPLC system.[20]
-
Column: TSKgel Butyl-NPR or similar HIC column.[21]
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: The percentage of each peak (representing different DAR species) is used to calculate the weighted average DAR.[7]
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
This is the standard method for quantifying high molecular weight species (aggregates).[14]
-
System: HPLC or UHPLC system.[14]
-
Column: Agilent AdvanceBio SEC 300Å or similar column.[14]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. For some ADCs, the addition of an organic modifier like isopropanol may be necessary to reduce hydrophobic interactions with the column.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: Integration of the peak areas for aggregates, monomer, and fragments allows for the calculation of their respective percentages.
Target Binding ELISA
This assay confirms that the antibody component of the ADC retains its ability to bind to its target antigen.
-
Coating: Coat a 96-well plate with the target antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block non-specific binding sites with 3% BSA in PBST for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serial dilutions of the ADC and a reference standard to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the ADC's antibody portion. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction with 1 M sulfuric acid.
-
Reading: Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance versus concentration to determine the binding curve and EC50 value.
Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
Caption: Logical relationship of analytical methods for ADC cross-validation.
Caption: Mechanism of action for a vc-MMAE ADC.[22][23][24]
Caption: Experimental workflow for cross-validation of ADC analytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
- 7. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmiweb.com [pharmiweb.com]
- 13. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 14. agilent.com [agilent.com]
- 15. shimadzu.com [shimadzu.com]
- 16. agilent.com [agilent.com]
- 17. criver.com [criver.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. agilent.com [agilent.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
A Comparative Analysis of Cytotoxic Payloads for Antibody-Drug Conjugates: SuO-Glu-Val-Cit-PAB-MMAE vs. Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ADC Payload Performance with Supporting Experimental Data
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive benchmark of the cleavable linker-payload, SuO-Glu-Val-Cit-PAB-MMAE, against other widely utilized cytotoxic agents: Monomethyl Auristatin F (MMAF), Mertansine (DM1), and the active metabolite of Irinotecan, SN-38.
Mechanism of Action: A Tale of Two Cellular Targets
The cytotoxic payloads examined in this comparison primarily target two fundamental cellular processes: microtubule dynamics and DNA replication.
Microtubule Inhibitors: MMAE, MMAF, and DM1
Monomethyl Auristatin E (MMAE), the cytotoxic component of this compound, along with Monomethyl Auristatin F (MMAF) and Mertansine (DM1), exert their anti-cancer effects by disrupting microtubule polymerization.[1][2][3] Microtubules are essential components of the cellular cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell shape.[2][4] By inhibiting the assembly of tubulin dimers into microtubules, these agents induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[3][4]
Topoisomerase I Inhibitor: SN-38
In contrast, SN-38, the active metabolite of irinotecan, targets the nuclear enzyme topoisomerase I.[5][6][7][8] Topoisomerase I is responsible for relaxing DNA supercoiling during replication and transcription by creating transient single-strand breaks.[6] SN-38 stabilizes the complex formed between topoisomerase I and DNA, preventing the re-ligation of these breaks.[5][6] This leads to the accumulation of DNA double-strand breaks, ultimately causing cell cycle arrest and apoptosis.[5][6]
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a cytotoxic agent. The following table summarizes the reported IC50 values for ADCs carrying MMAE, MMAF, DM1, and SN-38 across various cancer cell lines. It is important to note that these values can vary depending on the target antigen, antibody, linker, and specific experimental conditions.
| Payload | ADC/Compound | Cancer Cell Line | IC50 (nM) | Reference |
| MMAE | cAC10-vcMMAE | Karpas 299 | Potently cytotoxic | [9] |
| mil40-15 | - | 10⁻¹¹ M | ||
| H-Zt/g4-MMAE | Pancreatic cancer cells | 10-20 | [10] | |
| MMAF | cAC10-vcMMAF | Karpas 299 | Potently cytotoxic | [9] |
| DARPin-MMAF conjugates | EpCAM-positive cells | Highly cytotoxic | ||
| DM1 | T-DM1 | HER2-overexpressing breast cancer | - | [11] |
| SN-38 | SN-38 | SKOV-3 | 10.7 | [12] |
| SN-38 | BT474 HerDR | 7.3 | [12] | |
| SN-38 | MDA-MB-231 | 38.9 | [12] | |
| SN-38 | MCF-7 | 14.4 | [12] | |
| IMMU-132 (Sacituzumab govitecan) | Human cancer cell lines | 1.0 - 6.0 | [13][14] |
In Vivo Efficacy and Tolerability: Preclinical Insights
The therapeutic window of an ADC is determined by its efficacy in eradicating tumors and its toxicity to healthy tissues. The maximum tolerated dose (MTD) is a critical parameter established in preclinical in vivo studies.
| Payload | ADC/Compound | Animal Model | Maximum Tolerated Dose (MTD) | Reference |
| MMAE | MMAE (free drug) | Mice | 1 mg/kg | [15] |
| H-Zt/g4-MMAE | Mice | Up to 60 mg/kg | [10] | |
| mil40-15 | - | Approaching 160 mg/kg (naked antibody level) | [16] | |
| MMAF | MMAF (free drug) | Mice | >16 mg/kg | [15] |
| Anti-CD70 IgG variants-vcMMAF | Mice | ≥40 mg/kg | [17] | |
| DM1 | T-DM1 | Patients | 3.6 mg/kg every 3 weeks | [11][18][19] |
| Anti-CanAg–SMCC–DM1 / Anti-CanAg–PEG₄Mal–DM1 | CD1 mice | ~2.2 mg/kg | [20] | |
| SN-38 | - | - | Data not readily available in direct comparison | - |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of ADCs on cancer cell lines.[21][22][23]
Materials:
-
Cancer cell lines (adherent or suspension)
-
96-well plates
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Antibody-drug conjugate (ADC) solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution (5 mg/mL)
-
10% SDS-HCl solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight to allow for cell attachment (for adherent cells).
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and a vehicle control.
-
Incubation: Incubate the plate for a period of 48 to 144 hours, depending on the payload's mechanism of action (tubulin inhibitors often require longer incubation times).[22]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add SDS-HCl solution to each well to solubilize the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the ADC concentration.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of ADCs in a mouse xenograft model.[24][25][26][27][28]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
ADC solution
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ADC and vehicle control intravenously.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if significant toxicity is observed.
-
Data Analysis: Analyze the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Tubulin Polymerization Inhibition
Caption: Mechanism of action for microtubule-inhibiting payloads.
Signaling Pathway for Topoisomerase I Inhibition
Caption: Mechanism of action for the topoisomerase I inhibitor SN-38.
Experimental Workflow for In Vitro ADC Cytotoxicity Assessment
Caption: Workflow for determining in vitro ADC cytotoxicity via MTT assay.
Experimental Workflow for In Vivo ADC Efficacy Study
Caption: Workflow for assessing in vivo ADC efficacy in a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Tubulin Polymerization Inhibitor Screening [cytoskeleton.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis induced by topoisomerase inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
- 25. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 26. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
Validating Target Specificity of SuO-Glu-Val-Cit-PAB-MMAE Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the target specificity of Antibody-Drug Conjugates (ADCs) utilizing the SuO-Glu-Val-Cit-PAB-MMAE linker-payload system against other common ADC platforms. The data presented herein, sourced from various preclinical studies, offers insights into the performance and validation of this specific ADC configuration.
Mechanism of Action: A Targeted Approach
The this compound ADC leverages a monoclonal antibody to selectively bind to antigens overexpressed on the surface of cancer cells. Upon internalization, the linker is cleaved, releasing the potent cytotoxic agent, Monomethyl Auristatin E (MMAE).
Signaling Pathway of a Targeted Cell
The following diagram illustrates the intracellular signaling cascade initiated upon the binding of the ADC to its target antigen, leading to the release of MMAE and subsequent apoptosis.
Caption: Intracellular pathway of the ADC leading to apoptosis.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of an ADC's potency. The following table summarizes the IC50 values of MMAE-based ADCs with different linkers against various cancer cell lines. Lower IC50 values indicate higher potency.
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference |
| Val-Cit | MMAE | SKBR3 (HER2+) | 14.3 | [1] |
| Val-Ala | MMAE | SKBR3 (HER2+) | Not Reported, but noted to have similar activity to Val-Cit | [1] |
| β-galactosidase-cleavable | MMAE | SKBR3 (HER2+) | 8.8 | [1] |
| cBu-Cit | MMAE | HER2+ Cell Line | Not Reported, but noted to have greater tumor suppression than Val-Cit | [1] |
| vc-MMAE | MMAE | SKBR3 (HER2+) | 410,540 | [2] |
| vc-MMAE | MMAE | HEK293 (Control) | 482,860 | [2] |
Note: Data for the specific this compound linker was not available. Data for vc-MMAE (valine-citrulline-PAB-MMAE) is used as a close representative.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the general steps for determining the in vitro cytotoxicity of an ADC using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay.
Methodology:
-
Cell Culture: Maintain target (antigen-positive) and control (antigen-negative) cell lines in appropriate culture medium.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 96 hours to allow for cell-cycle arrest and apoptosis induced by MMAE.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the absorbance values against the ADC concentrations and use a non-linear regression analysis to determine the IC50 value.
Bystander Effect: Killing Neighboring Cancer Cells
The bystander effect, where the cytotoxic payload diffuses from the target cell to kill adjacent antigen-negative cancer cells, is a crucial aspect of ADC efficacy. The membrane-permeable nature of MMAE allows for a potent bystander effect.[4]
Experimental Protocol: In Vitro Bystander Effect Assay (Co-culture)
This protocol describes a co-culture assay to evaluate the bystander killing effect of an ADC.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 72-96 hours).
-
Analysis: Use fluorescence microscopy or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells. A significant reduction in the viability of these cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical in vivo studies using xenograft models are essential to validate the anti-tumor activity of an ADC.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Immunogenicity of SuO-Glu-Val-Cit-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of Antibody-Drug Conjugates (ADCs) featuring the SuO-Glu-Val-Cit-PAB-MMAE linker-payload system with alternative ADC technologies. It includes supporting experimental data, detailed protocols for key immunogenicity assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to ADC Immunogenicity
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload.[1] The this compound system is a widely used platform in ADC development. However, like all biologics, ADCs can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs).[2] These ADAs can impact the pharmacokinetics, efficacy, and safety of the therapeutic. Therefore, a thorough evaluation of immunogenicity is a critical aspect of ADC development.[3]
ADCs are complex molecules, and an immune response can be directed against the antibody, the linker, the payload, or new epitopes formed by their conjugation.[4] The linker and payload can act as haptens, which, when conjugated to the larger antibody carrier, can become immunogenic.[1]
The this compound Linker-Payload System
The this compound system is a sophisticated combination of components designed for stable drug transport in circulation and efficient payload release within the target cancer cell.
-
SuO-Glu (Succinimidyl-Glutamic acid): This component facilitates the conjugation of the linker-payload to lysine residues on the monoclonal antibody.
-
Val-Cit (Valine-Citrulline): This dipeptide forms a cleavable linker that is susceptible to cleavage by cathepsin B, an enzyme that is highly active in the lysosomal compartment of tumor cells.[2] This ensures that the payload is released primarily inside the target cell.
-
PAB (p-aminobenzylcarbamate): This acts as a self-immolative spacer.[2] Once the Val-Cit linker is cleaved by cathepsin B, the PAB spacer spontaneously decomposes, releasing the unmodified MMAE payload.[5] The hydrophobic nature of the PAB spacer can also influence the physicochemical properties of the ADC.[3]
-
MMAE (Monomethyl auristatin E): This is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
Immunogenicity of vc-MMAE ADCs: A Data-Driven Comparison
The valine-citrulline-MMAE (vc-MMAE) linker-payload system has been utilized in numerous clinical-stage ADCs. The incidence of treatment-induced anti-drug antibodies (ADAs) for these ADCs has been reported in various clinical trials.
| ADC Platform | Linker Type | Payload | Drug Examples | Incidence of Treatment-Induced ADAs (%) | Reference |
| vc-MMAE | Cleavable (Val-Cit) | Auristatin (MMAE) | Brentuximab vedotin | ~37% | |
| Polatuzumab vedotin | 0 - 35.8% (across 8 vc-MMAE ADCs) | [6] | |||
| Tisotumab vedotin | Not specified in provided results | ||||
| Non-Cleavable | Non-cleavable (SMCC) | Maytansinoid (DM1) | Trastuzumab emtansine (T-DM1) | ~5.3% | [7] |
| Maytansinoid-based | Varies | Maytansinoid (DM1, DM4) | Trastuzumab emtansine (T-DM1) | ~5.3% | [7] |
| Other maytansinoid ADCs | Data not specified in provided results |
Table 1: Comparative Immunogenicity of Different ADC Platforms.
For eight vc-MMAE ADCs studied across eleven clinical trials, the incidence of treatment-induced ADAs ranged from 0% to 35.8%.[6] A significant portion of these ADAs were directed against the mAb component of the ADC.[8] For Brentuximab vedotin, the ADA incidence was approximately 37%, with the majority of neutralizing antibodies targeting the antibody. In contrast, Trastuzumab emtansine (T-DM1), which utilizes a non-cleavable linker and a maytansinoid payload, showed a lower overall immunogenicity rate of about 5.3%.[7] This suggests that the choice of both the linker and the payload can significantly influence the immunogenicity profile of an ADC.
Alternative ADC Technologies
Non-Cleavable Linkers
Non-cleavable linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), offer a different approach to payload delivery. These linkers remain attached to the payload after internalization and degradation of the antibody in the lysosome.[9]
-
Advantages : Generally more stable in circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity.[7]
-
Disadvantages : The released payload is an amino acid-linker-drug metabolite, which may have reduced cell permeability and potency compared to the free drug. This can limit the "bystander effect," where the payload kills neighboring antigen-negative tumor cells.[7]
Maytansinoid Payloads
Maytansinoids, such as DM1 and DM4, are another class of potent anti-mitotic agents that inhibit tubulin polymerization.[10]
-
Characteristics : Maytansinoids are highly potent and have been successfully incorporated into several approved and clinical-stage ADCs.[10] They are often conjugated to antibodies via non-cleavable linkers.
-
Immunogenicity : As seen with T-DM1, maytansinoid-based ADCs can exhibit a lower incidence of immunogenicity compared to some vc-MMAE ADCs.[7]
Experimental Protocols for Immunogenicity Assessment
A tiered approach is typically used to evaluate the immunogenicity of ADCs, starting with screening assays, followed by confirmatory and characterization assays for positive samples.[3][4]
Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a common format for detecting ADAs in patient samples.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated ADC (capture reagent)
-
Horseradish peroxidase (HRP)-conjugated ADC (detection reagent)
-
Patient serum samples
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Add 100 µL of biotinylated ADC (at a pre-optimized concentration, e.g., 1 µg/mL) to each well of a streptavidin-coated plate and incubate for 1 hour at room temperature.[11]
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.[11]
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of patient serum samples (diluted in assay buffer) and controls to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated ADC (at a pre-optimized concentration) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Data Analysis: A cut-point is established using samples from treatment-naïve patients to differentiate between positive and negative ADA responses. Samples with a signal above the cut-point are considered presumptively positive and are further analyzed in a confirmatory assay.
T-Cell Proliferation Assay (CFSE-based)
This assay assesses the potential of an ADC to induce a T-cell-mediated immune response.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
Carboxyfluorescein succinimidyl ester (CFSE) staining solution
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC test article and controls
-
96-well cell culture plates
-
Flow cytometer
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
CFSE Labeling: Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 0.5-5 µM and incubate for 10-15 minutes at 37°C.[12][13]
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium.
-
Washing: Wash the cells three times with complete culture medium to remove excess CFSE.
-
Cell Culture: Plate the CFSE-labeled PBMCs at 2 x 10⁵ cells/well in a 96-well plate.
-
Stimulation: Add the ADC test article and controls (e.g., positive control like phytohemagglutinin (PHA), negative control vehicle) to the wells at various concentrations.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Staining for Cell Surface Markers (Optional): Stain cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.
Data Analysis: The percentage of proliferating T-cells (cells that have undergone one or more divisions) is determined by analyzing the CFSE fluorescence histograms. An increase in proliferation in response to the ADC compared to the negative control indicates a potential for T-cell activation.
Cytokine Release Assay (Multiplex)
This assay measures the release of multiple cytokines from immune cells upon exposure to the ADC, which can indicate an inflammatory response.
Materials:
-
PBMCs from healthy donors
-
Complete cell culture medium
-
ADC test article and controls
-
96-well cell culture plates
-
Multiplex cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery)
-
Multiplex assay reader
Protocol:
-
PBMC Isolation and Plating: Isolate and plate PBMCs as described in the T-cell proliferation assay protocol.
-
Stimulation: Add the ADC test article and controls (e.g., positive control like lipopolysaccharide (LPS), negative control vehicle) to the wells at various concentrations.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
Multiplex Cytokine Measurement: Analyze the supernatants for the presence of multiple cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-2, IL-10) according to the manufacturer's protocol for the chosen multiplex assay platform.[14][15] This typically involves incubating the supernatant with antibody-coupled beads or on antibody-coated plates, followed by the addition of detection antibodies and a fluorescent reporter.[14]
-
Reading: Read the plate on the appropriate multiplex reader.
Data Analysis: The concentration of each cytokine in the samples is determined by comparison to a standard curve. A significant increase in the release of pro-inflammatory cytokines in response to the ADC suggests a potential risk of cytokine release syndrome.
Signaling Pathways and Experimental Workflows
Signaling Pathways in ADC-Induced Immunogenicity
The immunogenicity of ADCs can be triggered through various signaling pathways. Upon binding to its target antigen on a cancer cell, the ADC is internalized. However, ADCs can also interact with immune cells, such as antigen-presenting cells (APCs), through their Fc region, leading to uptake and processing.
Figure 1. Simplified signaling pathway of ADC-induced immunogenicity in an APC. (Within 100 characters)
As depicted in Figure 1, the Fc portion of the ADC can bind to Fc receptors on APCs, leading to internalization and processing of the ADC.[16] The antibody component is degraded into peptides, which can then be presented on MHC class II molecules to CD4+ T-cells.[16] Furthermore, the payload or linker-payload components may be recognized by pattern recognition receptors, such as Toll-like receptors (TLRs) within the endosome, triggering pro-inflammatory cytokine release.[4][17]
Experimental Workflows
Figure 2. Workflow for an Anti-Drug Antibody (ADA) bridging ELISA. (Within 100 characters)
Figure 3. Workflow for a CFSE-based T-cell proliferation assay. (Within 100 characters)
References
- 1. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Targeted Delivery of TLR-Agonists Using ADC Technology" by Brittany Brems, Emmanuel Olawode et al. [orb.binghamton.edu]
- 5. A General ADC Linker - vcMMAE [bldpharm.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunogenicity, a Headache of ADC Developers – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 11. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. mucosalimmunology.ch [mucosalimmunology.ch]
- 13. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 14. bioagilytix.com [bioagilytix.com]
- 15. criver.com [criver.com]
- 16. Frontiers | Understanding Fc Receptor Involvement in Inflammatory Diseases: From Mechanisms to New Therapeutic Tools [frontiersin.org]
- 17. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]
Safety Operating Guide
Safe Disposal of SuO-Glu-Val-Cit-PAB-MMAE: A Comprehensive Guide for Laboratory Personnel
Introduction
SuO-Glu-Val-Cit-PAB-MMAE is an antibody-drug conjugate (ADC) linker-payload that incorporates the highly potent cytotoxic agent Monomethyl Auristatin E (MMAE). Due to the extreme toxicity of MMAE, which is fatal if swallowed or inhaled and can cause genetic defects and impair fertility, all materials containing this compound must be handled with the utmost care and disposed of following stringent safety protocols.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound in any form, including waste materials. The minimum required PPE is outlined in the table below.
| PPE Component | Specifications | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption of the cytotoxic agent. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the body from contamination and prevents the spread of the hazardous material. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes and face from splashes and aerosols. |
| Respiratory Protection | A fit-tested N95 or higher-level respirator. | Prevents inhalation of aerosolized particles of the cytotoxic agent. |
Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process. All waste contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste: All contaminated solid materials, including pipette tips, vials, gloves, gowns, and absorbent pads, must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled with a "Cytotoxic Waste" or "Chemotherapy Waste" symbol.
-
Liquid Waste: All aqueous and solvent-based waste containing this compound must be collected in a dedicated, shatter-proof, and leak-proof container. This container should be clearly labeled as "Hazardous Liquid Waste: Contains this compound."
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Decontamination of Labware and Surfaces
All non-disposable labware and surfaces that have come into contact with this compound must be thoroughly decontaminated.
Decontamination Solutions:
| Decontaminant | Concentration | Application | Efficacy |
| Sodium Hypochlorite | 0.5% aqueous solution | Surface wiping | Highly effective in removing and decontaminating various cytotoxic drugs.[2] |
| Ethanolic Sodium Hydroxide | 0.2% NaOH in ethanol | Surface wiping | Effective in removing and degrading certain cytotoxic compounds.[2] |
Procedure for Decontaminating Empty Containers (Triple-Rinse Method):
-
Rinse the container three times with a suitable solvent (e.g., ethanol or a buffer solution).
-
Collect all rinsate as hazardous liquid waste.
-
After the triple rinse, the container can be decontaminated with one of the solutions listed in the table above.
-
Once decontaminated, the container can be disposed of as regular laboratory glassware or plastic waste, provided all hazardous labels are defaced.
Spill Management
In the event of a spill, immediate action is required to contain and clean up the hazardous material.
Spill Kit Contents:
-
Appropriate PPE (as listed in the table above)
-
Absorbent pads or granules
-
Designated cytotoxic waste bags
-
Scoop and scraper
-
Decontamination solution (e.g., 0.5% sodium hypochlorite)
-
Warning signs to restrict access to the area
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment before beginning the cleanup.
-
Contain the Spill: Cover the spill with absorbent pads or granules, starting from the outside and working inwards.
-
Collect the Waste: Carefully scoop up the absorbed material and any contaminated debris and place it in a cytotoxic waste bag.
-
Decontaminate the Area: Clean the spill area with a 0.5% sodium hypochlorite solution, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in the cytotoxic waste bag.
-
Wash Hands: Thoroughly wash hands with soap and water.
Chemical Inactivation of Aqueous Waste
For laboratories that generate a significant amount of aqueous waste containing this compound, chemical inactivation through alkaline hydrolysis can be considered to degrade the cytotoxic payload before final disposal. This procedure should be performed in a chemical fume hood.
Alkaline Hydrolysis Protocol:
| Parameter | Value | Notes |
| Reagent | Sodium Hydroxide (NaOH) | 1 M final concentration |
| Temperature | 110°C | Requires a heated reaction vessel. |
| Duration | 60 minutes | Ensure complete degradation. |
Experimental Protocol for Alkaline Hydrolysis:
-
Carefully transfer the aqueous waste containing this compound to a suitable reaction vessel equipped with a stirrer and a condenser.
-
While stirring, slowly add a concentrated solution of sodium hydroxide to achieve a final concentration of 1 M.
-
Heat the mixture to 110°C and maintain this temperature for 60 minutes.
-
Allow the mixture to cool to room temperature.
-
Neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
The neutralized solution can now be disposed of as regular chemical waste, in accordance with local regulations.
Disclaimer: This protocol is based on general procedures for the alkaline hydrolysis of cytotoxic drugs.[3][4] It is highly recommended to validate the effectiveness of this procedure for the complete degradation of this compound before routine implementation.
Final Disposal
All sealed and properly labeled cytotoxic waste containers must be collected and disposed of by a licensed hazardous waste management company. The final disposal method for cytotoxic waste is typically high-temperature incineration.[3]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs on the different surfaces of an automated compounding system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasofscience.org [atlasofscience.org]
Personal protective equipment for handling SuO-Glu-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for handling the highly potent cytotoxic agent SuO-Glu-Val-Cit-PAB-MMAE. Adherence to these procedures is essential for personnel safety and to prevent environmental contamination.
This compound is a linker-payload conjugate used in the development of antibody-drug conjugates (ADCs). It contains Monomethyl Auristatin E (MMAE), a potent antimitotic agent that requires stringent handling protocols due to its high cytotoxicity.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the hazardous nature of this compound, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory.
| Control/PPE Item | Specification | Rationale |
| Primary Engineering Control | Certified Class II, Type B2 Biological Safety Cabinet (BSC) or a negative pressure isolator. | Provides the highest level of personnel and environmental protection by ensuring that no contaminated air is recirculated into the laboratory. |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | The outer glove should be changed immediately upon suspected contamination and every 30-60 minutes during continuous use. The inner glove provides an additional layer of protection. |
| Gown | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and tight-fitting elastic or knit cuffs. | Prevents skin contact with the cytotoxic agent. The back-closing design minimizes the risk of frontal contamination. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield. | Protects the eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be worn when handling the powdered form of the compound outside of a primary engineering control. | Minimizes the risk of inhaling aerosolized potent compounds. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation:
- Don all required PPE as specified in the table above before entering the designated handling area.
- Prepare the work area within the BSC by covering the surface with a disposable, plastic-backed absorbent pad.
- Assemble all necessary materials and equipment (e.g., vials, pipettes, waste containers) inside the BSC before commencing work to minimize movement in and out of the cabinet.
2. Reconstitution and Aliquoting:
- Handle the powdered form of this compound exclusively within the BSC.
- Carefully uncap the vial, avoiding any sudden movements that could aerosolize the powder.
- Use a sterile syringe and needle to slowly add the appropriate solvent to the vial. Direct the solvent stream down the inner wall of the vial to minimize frothing and aerosol generation.
- Gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing.
- Once dissolved, use a new sterile syringe and needle for aliquoting the solution into appropriate storage vials.
- All vials containing the cytotoxic agent must be clearly labeled with the compound name, concentration, date, and a "Cytotoxic Hazard" warning.
3. Post-Handling:
- Wipe down all exterior surfaces of vials and equipment with a decontamination solution before removing them from the BSC.
- Dispose of all contaminated disposable materials (e.g., gloves, absorbent pads, pipette tips) in a designated cytotoxic waste container located within the BSC.
- Decontaminate the interior surfaces of the BSC following the procedure outlined below.
- Doff PPE in the designated area, removing the outer gloves first and disposing of them in the cytotoxic waste. The remaining PPE should be removed in a manner that avoids self-contamination and disposed of in the appropriate cytotoxic waste container.
- Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to personnel.
| Waste Type | Disposal Container | Final Disposal Method |
| Solid Waste (Gloves, gowns, absorbent pads, vials, pipette tips) | Puncture-resistant, leak-proof container with a tight-fitting lid, clearly labeled with "Cytotoxic Waste" and the biohazard symbol. | High-temperature incineration by a licensed hazardous waste disposal service. |
| Liquid Waste (Unused solutions, first-rinse of contaminated glassware) | Sealable, shatter-resistant container, clearly labeled with "Cytotoxic Liquid Waste" and the biohazard symbol. | High-temperature incineration by a licensed hazardous waste disposal service. |
| Sharps (Needles, syringes) | Puncture-proof sharps container specifically designated for cytotoxic sharps, labeled accordingly. | High-temperature incineration by a licensed hazardous waste disposal service. |
Decontamination Protocol:
A two-step decontamination process is recommended for all surfaces and equipment.
-
Initial Decontamination: Wipe surfaces with a freshly prepared 10% bleach solution. Allow for a contact time of at least 10 minutes.
-
Neutralization and Rinsing: Wipe the same surfaces with a 1% sodium thiosulfate solution to neutralize the bleach, followed by a wipe with 70% ethanol or sterile water to remove any residue.
Emergency Spill Response Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
This comprehensive safety and handling guide is designed to minimize the risks associated with this compound. By implementing these procedures, laboratories can ensure a safe working environment for their personnel and maintain compliance with safety regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
